molecular formula C12H13N3 B160058 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-29-7

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B160058
CAS No.: 126052-29-7
M. Wt: 199.25 g/mol
InChI Key: NKCGDURSSXFSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a privileged chemical scaffold in medicinal chemistry and drug discovery. Its core structure is a bicyclic system formed by the fusion of an imidazole ring with a tetrahydropyrazine ring, which provides a versatile platform for designing potent bioactive molecules . This scaffold is a key component of the prototypical G protein inhibitor BIM-46174 and its more stable dimeric form, BIM-46187 . These compounds are recognized as valuable tool compounds for pharmacological research because they function as pan-G protein inhibitors, preferentially silencing Gαq proteins and modulating G protein-coupled receptor (GPCR) signaling . The mechanism of action involves binding directly to Gα subunits to inhibit nucleotide exchange, effectively trapping the G protein in a nucleotide-free state and disrupting downstream signal transduction . This makes derivatives of this compound highly relevant for investigating complex GPCR-mediated pathways in physiological and pathophysiological contexts, including cancer research where they have demonstrated anti-proliferative properties . The structural requirements for this bioactivity include the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine skeleton, an N-terminal basic amino group, and a redox-reactive thiol/disulfane substructure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCGDURSSXFSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563349
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126052-29-7
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. The presence of a phenyl group at the 2-position and a saturated pyrazine ring are key structural features that influence its chemical and biological properties. While specific experimental data for this exact molecule is limited in publicly available literature, its basic properties can be inferred from data on its core scaffold and related derivatives.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃N₃---
Molecular Weight 199.26 g/mol [1]
CAS Number 126052-29-7[2]
Appearance Solid (form may vary)[1]
Predicted pKa 7.91 (for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold)
Predicted LogP Not available---
Solubility The hydrochloride salt is expected to have improved aqueous solubility compared to the free base.[3]

Synthesis and Characterization

A general synthetic route for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been described, which can be adapted for the synthesis of the 2-phenyl derivative.[4][5]

General Experimental Protocol for Synthesis:

A common synthetic approach involves a multi-step process:

  • Alkylation: Reaction of a suitable piperazine derivative with a 2-halo-1-phenylethan-1-one (e.g., 2-bromo-1-phenylethan-1-one).

  • Cyclization: Intramolecular cyclization of the resulting intermediate to form the imidazo[1,2-a]pyrazine core. This is often achieved by heating with a dehydrating agent or under basic conditions.

  • Reduction: If starting with an unsaturated pyrazine ring, a reduction step (e.g., catalytic hydrogenation) is necessary to yield the 5,6,7,8-tetrahydro derivative.

Characterization:

The structure of this compound and its intermediates would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the presence of the phenyl and tetrahydroimidazo[1,2-a]pyrazine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Potential Biological Activities and Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[6] While direct biological data for this compound is not extensively documented, its structural similarity to other biologically active imidazo[1,2-a]pyrazine derivatives suggests potential involvement in several key signaling pathways.

Gαq Protein Signaling Pathway

Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of Gαq proteins.[4][5] Gαq proteins are a family of G protein α subunits that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C-β (PLCβ).[7][8] This leads to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[9][10]

Gq_Signaling_Pathway GPCR GPCR Gq Gαq (GDP-bound) GPCR->Gq Ligand Binding Gq_active Gαq (GTP-bound) Gq->Gq_active GTP for GDP Exchange PLC Phospholipase C-β (PLCβ) Gq_active->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine (Potential Inhibitor) Inhibitor->Gq_active Inhibition

Gαq Signaling Pathway and Potential Inhibition.

AMPA Receptor Modulation

Certain imidazo[1,2-a]pyrazine derivatives have been investigated as negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[11][12] Their function is crucial for synaptic plasticity, learning, and memory. Modulation of AMPA receptors can have significant effects on neuronal excitability.

AMPAR_Modulation_Workflow cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_release Glutamate Release AMPAR AMPA Receptor Glutamate_release->AMPAR Binds to Ion_influx Na⁺/Ca²⁺ Influx AMPAR->Ion_influx Channel Opening Depolarization Postsynaptic Depolarization Ion_influx->Depolarization Modulator 2-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine (Potential Negative Modulator) Modulator->AMPAR Negative Modulation

Potential Negative Modulation of AMPA Receptors.

cGAS-STING Signaling Pathway

Recent studies have shown that some imidazo[1,2-a]pyrazine derivatives can act as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[13][14] Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines.[15][16] By inhibiting ENPP1, compounds with this scaffold can potentially enhance STING signaling and boost anti-tumor or anti-viral immune responses.

cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p Nucleus Nucleus IRF3_p->Nucleus Translocates to IFN_genes Type I IFN Genes Nucleus->IFN_genes Induces Transcription ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine Derivative (Potential ENPP1 Inhibitor) Inhibitor->ENPP1 Inhibits

Potential Role in the cGAS-STING Pathway.

Summary and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data on its physicochemical properties and biological activities are currently limited, the known pharmacology of related imidazo[1,2-a]pyrazine derivatives provides a strong rationale for its investigation as a modulator of key signaling pathways, including Gαq, AMPA receptor, and cGAS-STING pathways.

Future research should focus on:

  • Experimental determination of the physicochemical properties (pKa, logP, solubility) of this compound.

  • Detailed in vitro and in vivo studies to elucidate its specific biological targets and mechanism of action.

  • Quantitative analysis of its activity (e.g., IC₅₀, EC₅₀, Ki) against identified targets.

  • Structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties for potential drug development.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The promising biological activities associated with its core scaffold warrant further investigation to unlock its full therapeutic potential.

References

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of imidazo[1,2-a]pyrazine have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. Notably, this chemical family has been investigated for its potential to inhibit Gαq proteins, which are crucial components of intracellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, synthesis, and potential biological relevance of this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a fused bicyclic system where an imidazole ring is fused to a tetrahydropyrazine ring, with a phenyl group substituted at the 2-position of the imidazo[1,2-a]pyrazine core.

IUPAC Name: this compound[1]

Chemical Formula: C₁₂H₁₃N₃[2][3]

Molecular Weight: 199.26 g/mol [2][3]

CAS Number: 126052-29-7[1]

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this exact compound is not extensively available in the public domain, the following table summarizes key known and predicted properties.

PropertyValueReference
Molecular Formula C₁₂H₁₃N₃[2][3]
Molecular Weight 199.26 g/mol [2][3]
CAS Number 126052-29-7[1]
Appearance Solid[3]
Purity Typically ≥95% (as commercially available)[3][4]
Storage Conditions 2-8°C[4]

Spectroscopic Characterization (Predicted based on related structures):

  • ¹H NMR: Aromatic protons of the phenyl group are expected to resonate in the range of δ 7.2–7.8 ppm. The protons on the tetrahydropyrazine ring would likely appear as multiplets in the upfield region of the spectrum. The proton on the imidazole ring would appear as a singlet.

  • ¹³C NMR: The carbon atoms of the phenyl group would show signals in the aromatic region (δ 120-140 ppm). The carbons of the imidazo[1,2-a]pyrazine core would also resonate in the downfield region, while the saturated carbons of the tetrahydropyrazine ring would appear in the upfield region.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 199.26.

Experimental Protocols

Synthesis of this compound

A general synthetic approach for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold involves a multi-step process. The synthesis of the 2-phenyl derivative can be adapted from these general methods.

Reaction Scheme:

Detailed Protocol (Adapted from general methods for related compounds):

Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)piperazine-2-carboxamide

  • To a solution of piperazine-2-carboxamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature.

  • Slowly add 2-bromoacetophenone (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-6(5H)-one

  • Dissolve the product from Step 1 (1 equivalent) in a high-boiling point solvent such as toluene.

  • Add a cyclizing agent, for example, ammonium acetate (5-10 equivalents).

  • Reflux the mixture for 3-5 hours, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Step 3: Reduction to this compound

  • Suspend the lactam from Step 2 (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) (3-4 equivalents), to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.

  • Cool the mixture to 0°C and cautiously quench the excess reducing agent by the slow addition of methanol followed by hydrochloric acid.

  • Basify the mixture with a strong base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude final product.

  • Purify by column chromatography to obtain pure this compound.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold is a key component of molecules that have been identified as inhibitors of Gαq proteins. Gαq is a subunit of heterotrimeric G proteins that, upon activation by G protein-coupled receptors (GPCRs), initiates a signaling cascade by activating phospholipase C-β (PLCβ).

Gαq Signaling Pathway

The activation of the Gαq signaling pathway is a critical cellular process involved in numerous physiological responses. The following diagram illustrates the canonical Gαq signaling cascade.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLCb Phospholipase C-β (PLCβ) Gq_active->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: Canonical Gαq Signaling Pathway.

Experimental Workflow for Screening Gαq Inhibitors

A common method to screen for inhibitors of the Gαq pathway is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.

Gq_Inhibitor_Screening_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing a Gq-coupled GPCR Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition 3. Add test compounds (e.g., this compound) Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulate cells with a known agonist for the GPCR Compound_Addition->Agonist_Stimulation Fluorescence_Reading 5. Measure fluorescence intensity over time using a plate reader Agonist_Stimulation->Fluorescence_Reading Data_Processing 6. Analyze the kinetic fluorescence data Fluorescence_Reading->Data_Processing IC50_Determination 7. Determine the IC50 value for inhibitory compounds Data_Processing->IC50_Determination

Caption: Workflow for Gαq Inhibitor Screening.

Conclusion

This compound represents a valuable chemical entity for further investigation in the field of drug discovery. Its core structure is amenable to synthetic modification, allowing for the generation of diverse chemical libraries. The potential for this class of compounds to modulate the Gαq signaling pathway makes it a compelling target for the development of novel therapeutics for a variety of diseases where this pathway is dysregulated. This technical guide provides a foundational understanding of its chemistry and biological context, serving as a resource for researchers in their drug development endeavors. Further detailed experimental studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Biological Activity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. While specific biological data for the core compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated, demonstrating significant potential across various therapeutic areas. This document will focus on the key biological activities identified for these derivatives, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Overview of Biological Activities

The this compound core is a versatile scaffold that has been incorporated into molecules exhibiting a range of biological effects. The primary activities investigated for derivatives of this structure include:

  • Anticancer Activity: Derivatives have shown potent cytotoxic effects against various cancer cell lines.

  • Gαq Protein Inhibition: The scaffold is a key component of molecules designed to inhibit the Gαq signaling pathway, which is implicated in certain cancers like uveal melanoma.

  • PI3Kα Kinase Inhibition: Certain derivatives have demonstrated inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.

  • TRPC5 Channel Inhibition: The tetrahydroimidazo[1,2-a]pyrazine moiety is found in potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a target for renal diseases.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative derivatives of the this compound scaffold.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
15d A375P (Melanoma)< 0.06[1]
17e A375P (Melanoma)< 0.06[1]
18c A375P (Melanoma)< 0.06[1]
18h A375P (Melanoma)< 0.06[1]
18i A375P (Melanoma)< 0.06[1]
12b Hep-2 (Laryngeal Carcinoma)11[2][3]
12b HepG2 (Hepatocellular Carcinoma)13[2][3]
12b MCF-7 (Breast Carcinoma)11[2][3]
12b A375 (Melanoma)11[2][3]

Table 2: Gαq Protein and PI3Kα Kinase Inhibition

Compound TypeTargetAssayIC50 (µM)Reference
Imidazopiperazine Derivative (GQ352)GαqInositol Monophosphate (IP1) Assay8.9[4]
8-Morpholinoimidazo[1,2-a]pyrazine Derivative (14c)PI3KαKinase Assay1.25

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with specific signaling pathways.

Gαq Protein Signaling Pathway

Derivatives of the core scaffold have been identified as inhibitors of Gαq proteins.[4] The Gαq pathway is initiated by the activation of a G protein-coupled receptor (GPCR), leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses.[5][6] Inhibition of Gαq can disrupt these downstream signals.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP/βγ GPCR->Gq_inactive activates Gq_active Gαq-GTP Gq_inactive->Gq_active GTP/GDP exchange PLC PLC Gq_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Gq_active inhibits Ligand Ligand Ligand->GPCR

Gαq Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9] PI3Kα activation leads to the phosphorylation of Akt, which in turn activates mTOR and other downstream effectors.[7][8][9] The inhibitory activity of certain 8-morpholinoimidazo[1,2-a]pyrazine derivatives against PI3Kα suggests a mechanism for their anticancer effects.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/Akt/mTOR Pathway Inhibition
TRPC5 Channel Modulation

TRPC5 is a non-selective cation channel involved in calcium signaling. Its activation can be triggered by Gq/11-PLC coupled receptors.[10][11] The tetrahydroimidazo[1,2-a]pyrazine scaffold is present in compounds that act as potent inhibitors of TRPC5, suggesting a role in modulating calcium influx.[10][11]

TRPC5_Inhibition cluster_membrane Plasma Membrane cluster_outside Extracellular cluster_inside Intracellular GPCR Gq-coupled Receptor TRPC5 TRPC5 Channel GPCR->TRPC5 activates Ca_in Ca²⁺ TRPC5->Ca_in Ca²⁺ influx Ca_out Ca²⁺ Ca_out->TRPC5 Cellular_Response Cellular Response Ca_in->Cellular_Response Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->TRPC5 inhibits Stimulus Stimulus Stimulus->GPCR activates

TRPC5 Channel Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound (Varying Concentrations) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan (e.g., with DMSO) incubate_3_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a "privileged" structure in the design of modulators for various biological targets. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a particular focus on its association with the inhibition of Gαq proteins and Transient Receptor Potential Canonical 5 (TRPC5) channels. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside quantitative data for key derivatives. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its biological context and applications.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle that has become a cornerstone in the development of novel therapeutics. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The partially saturated 5,6,7,8-tetrahydro variant, particularly with a phenyl substitution at the 2-position, offers a rigidified framework that can be strategically functionalized to achieve high-affinity and selective interactions with protein targets.

While the precise, isolated discovery of this compound is not prominently documented in a singular, seminal publication, its emergence is intrinsically linked to the exploration of this chemical space for therapeutic agents. Notably, its core structure is central to the Gαq protein inhibitor BIM-46174, suggesting its development arose from systematic structure-activity relationship (SAR) studies in this area.[1][2]

Synthesis and Characterization

The synthesis of the this compound scaffold is typically achieved through a multi-step sequence. A general and adaptable synthetic route is outlined below, based on protocols for analogous compounds.[3]

General Synthetic Protocol

A common approach involves the cyclization of a piperazine-based precursor with a phenyl-containing electrophile.

Step 1: Formation of the Imidazo[1,2-a]pyrazine Core

A key reaction is the condensation of a substituted 2-aminopyrazine with a phenacyl bromide derivative.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

  • Reagents: 2-Aminopyrazine, 2-bromoacetophenone, potassium carbonate (K2CO3), absolute dimethylformamide (DMF).

  • Procedure: To a solution of 2-aminopyrazine (1.0 eq) in absolute DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. 2-Bromoacetophenone (1.1 eq) is then added portion-wise. The reaction is stirred at room temperature for 4 hours.

  • Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Pyrazine Ring

The aromatic pyrazine ring is then reduced to the tetrahydro derivative.

Experimental Protocol: Hydrogenation of 2-Phenylimidazo[1,2-a]pyrazine

  • Reagents: 2-Phenylimidazo[1,2-a]pyrazine, Palladium on carbon (Pd/C, 10 mol%), methanol (MeOH), hydrogen gas (H2).

  • Procedure: The 2-Phenylimidazo[1,2-a]pyrazine (1.0 eq) is dissolved in methanol, and Pd/C is added. The mixture is then subjected to hydrogenation (1 atm of H2) at room temperature for 24 hours.

  • Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting residue, this compound, can be further purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of the parent compound.

PropertyValue
Molecular Formula C12H13N3
Molecular Weight 199.26 g/mol
CAS Number 126052-29-7
Appearance Solid
IUPAC Name This compound

Spectroscopic data for related analogs suggest the following characteristic signals:

  • ¹H NMR: Aromatic protons (phenyl group) typically resonate in the δ 7.2–7.8 ppm region. The methylene protons of the tetrahydro-pyrazine ring appear as multiplets between δ 2.5–4.0 ppm.

  • ¹³C NMR: The carbons of the imidazo[1,2-a]pyrazine core are expected in the δ 110–160 ppm range, with the phenyl carbons appearing around δ 125–140 ppm.

Biological Activity and Therapeutic Potential

The this compound scaffold is a key component of molecules targeting G protein-coupled receptor (GPCR) signaling pathways, particularly those involving Gαq proteins and TRPC5 channels.

Inhibition of Gαq Protein Signaling

The Gαq family of G proteins are crucial transducers of signals from numerous GPCRs, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG).

The derivative BIM-46174, which features the this compound core, has been identified as an inhibitor of the heterotrimeric Gα/Gβγ protein complex.[2][4] It has been shown to prevent G-protein signaling linked to several GPCRs, including those mediating calcium release via Gαq.[2]

Signaling Pathway of Gαq Inhibition

Gq_signaling GPCR GPCR Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive Agonist Gq_active Gαq-GTP Gq_inactive->Gq_active GTP/GDP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inhibitor 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Derivative (e.g., BIM-46174) Inhibitor->Gq_inactive Inhibition of Activation

Caption: Gαq signaling pathway and the point of inhibition.

Modulation of TRPC5 Channels

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in various physiological and pathophysiological processes. Recent research has identified pyridazinone derivatives bearing a tetrahydroimidazo[1,2-a]pyrazine scaffold as potent TRPC5 inhibitors. This highlights the utility of the core structure in developing modulators for this ion channel family.

Experimental Workflow for TRPC5 Inhibition Assay

TRPC5_Workflow start Start cell_culture Culture HEK293 cells stably expressing TRPC5 start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading compound_incubation Incubate with 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine derivative dye_loading->compound_incubation agonist_stimulation Stimulate TRPC5 with a known agonist compound_incubation->agonist_stimulation ca_measurement Measure intracellular Ca²⁺ (Fluorometric Imaging) agonist_stimulation->ca_measurement data_analysis Data Analysis (IC₅₀ determination) ca_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a calcium imaging-based TRPC5 inhibition assay.

Quantitative Biological Data
CompoundTarget/AssayActivity MetricValueReference
BIM-46174 Inhibition of cAMP generation (Gαs)IC₅₀~10-30 µM[2][5]
BIM-46174 Inhibition of Endothelin-1 induced Ca²⁺ release (Gαq)-Effective at 30 µM[2][5]
BIM-46174 Antiproliferative activity (various cancer cell lines)IC₅₀0.6 - 25 µM[6]

Detailed Experimental Protocols

Gαq Activity Assay (Calcium Mobilization)

This protocol describes a fluorescence-based assay to measure Gαq activation by monitoring intracellular calcium levels.[7]

Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Line: HEK293 cells transiently or stably expressing the GPCR of interest and a promiscuous Gα protein (e.g., Gα16) or endogenously expressing a Gαq-coupled receptor.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), GPCR agonist, test compound (this compound derivative).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Compound Incubation: Wash cells to remove excess dye and incubate with various concentrations of the test compound for a predetermined time (e.g., 15-30 minutes).

    • Assay: Place the plate in a fluorometric imaging plate reader. Measure baseline fluorescence for a short period.

    • Stimulation: Add the GPCR agonist to induce Gαq activation and subsequent calcium release.

    • Data Acquisition: Continuously record the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.

TRPC5 Inhibition Assay (Calcium Imaging)

This protocol details a method to assess the inhibitory activity of compounds on TRPC5 channels.[8][9]

Protocol: TRPC5 Calcium Imaging Assay

  • Cell Line: HEK293 cells stably expressing human TRPC5.

  • Reagents: Fura-2 AM, Pluronic F-127, HBSS, TRPC5 agonist (e.g., Englerin A), test compound.

  • Procedure:

    • Cell Plating: Plate TRPC5-expressing HEK293 cells in a 96-well plate.

    • Dye Loading: Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

    • Compound Incubation: Wash cells twice with HBSS and incubate with various concentrations of the test inhibitor.

    • Baseline Measurement: Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • Stimulation: Add a TRPC5 agonist to activate the channel.

    • Data Acquisition: Record the change in the fluorescence ratio (340/380 nm).

  • Data Analysis: The inhibition of the agonist-induced increase in the fluorescence ratio by the test compound is used to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold has emerged as a valuable framework in medicinal chemistry, primarily through its incorporation into potent inhibitors of Gαq protein signaling and TRPC5 channels. While its initial discovery is not attributed to a single landmark paper, its history is intertwined with the development of chemical probes and potential therapeutics targeting these important signaling pathways. The synthetic accessibility and the rich three-dimensional character of this scaffold ensure its continued prominence in drug discovery efforts. Future research will likely focus on further elucidating the SAR of this class of compounds to develop more potent and selective modulators for a range of therapeutic targets, and to explore its potential in other disease areas. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising chemical entity.

References

Spectroscopic Data and Experimental Protocols for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a scarcity of publicly available experimental data for this specific molecule, this guide presents predicted values based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and would require experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
7.20 - 7.80Aromatic protons (phenyl group)110 - 160Imidazo[1,2-a]pyrazine core carbons
2.50 - 4.00Methylene protons (tetrahydro-pyrazine ring)125 - 140Phenyl group carbons

Table 2: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000C-H stretch (aromatic)
3000 - 2850C-H stretch (aliphatic)
1650 - 1550C=N and C=C stretch (imidazole and phenyl rings)
1500 - 1400C-C stretch (in-ring, aromatic)
1300 - 1000C-N stretch

Table 3: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.26 g/mol
Expected [M+H]⁺ Peak (m/z)199.11 (calculated)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and Mass Spectrometry data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically used.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecular ion ([M+H]⁺).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap).

  • Detection : The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in chemical characterization.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship Logical Relationship of Spectroscopic Techniques cluster_techniques Characterization Methods cluster_information Derived Information Compound Target Compound (C₁₂H₁₃N₃) NMR NMR (Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight) Compound->MS Structure Chemical Structure NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship of spectroscopic techniques for chemical characterization.

Unveiling the Therapeutic Potential of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core structure has emerged as a promising scaffold in medicinal chemistry, leading to the development of potent and selective modulators of key physiological targets. This technical guide provides an in-depth overview of the identified therapeutic targets for derivatives of this scaffold, focusing on Gαq proteins and Transient Receptor Potential Canonical 5 (TRPC5) channels. The document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assays used in their characterization.

Core Therapeutic Targets and Mechanism of Action

Research has identified two primary therapeutic targets for derivatives of the this compound scaffold:

  • Gαq Proteins: A class of heterotrimeric G proteins that play a crucial role in signal transduction. Upon activation by G protein-coupled receptors (GPCRs), the Gαq subunit activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold, such as BIM-46174, have been shown to inhibit Gαq-mediated signaling.[1][2] This inhibition can be crucial in diseases characterized by overactive Gαq signaling, such as uveal melanoma.[1] Some compounds have been observed to directly bind to Gαq and prevent the dissociation of the Gαβγ heterotrimer.[1] It is important to note that some derivatives may also induce cytoskeletal disruption independent of the Gαq/11 pathways, suggesting potential off-target effects that require careful evaluation.[2]

  • Transient Receptor Potential Canonical 5 (TRPC5): A non-selective calcium-permeable cation channel involved in a variety of physiological and pathophysiological processes, including renal injury.[3] Pyridazinone derivatives incorporating the tetrahydroimidazo[1,2-a]pyrazine scaffold have been developed as potent inhibitors of TRPC5.[3] The inhibition of TRPC5-mediated calcium influx presents a therapeutic strategy for conditions such as focal segmental glomerulosclerosis (FSGS), a rare and severe form of chronic kidney disease.[3]

Quantitative Data Summary

The following tables summarize the reported in vitro potencies of representative derivatives of the this compound scaffold against their respective targets.

Table 1: Potency of Tetrahydroimidazo[1,2-a]pyrazine Derivatives against Gαq Proteins

CompoundTargetAssayIC50Cell LineReference
GQ352GαqGαβγ dissociation8.9 μM-[1]

Table 2: Potency and Selectivity of a Pyridazinone Derivative Bearing a Tetrahydroimidazo[1,2-a]pyrazine Scaffold against TRPC Channels

CompoundTargetAssayIC50SelectivityReference
Compound 38TRPC5Ca2+ mobilization8.1 nM>400-fold vs TRPC3/6/7 & hERG[4]

Experimental Protocols

Gαq Protein Inhibition Assay (Second Messenger-Based Fluorescence Assay)

This protocol describes a method to assess the inhibitory activity of compounds on Gαq protein signaling by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq pathway.

Materials:

  • HEK293 cells stably expressing a Gαq-coupled receptor (e.g., muscarinic M3 receptor)

  • Test compounds (derivatives of this compound)

  • Carbachol (CCh) or other suitable receptor agonist

  • IP-One Gq HTRF® Assay Kit (Cisbio)

  • Cell culture medium and supplements

  • White, opaque 384-well microplates

Procedure:

  • Cell Seeding: Seed HEK293 cells in white, opaque 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Pre-incubation: Remove the culture medium and add 10 µL of a solution containing the test compound at various concentrations. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 10 µL of the Gαq receptor agonist (e.g., carbachol) to each well to stimulate the Gαq pathway.

  • IP1 Measurement: Incubate for 60 minutes at 37°C to allow for IP1 accumulation.

  • Lysis and Detection: Add 10 µL of the IP1-d2 conjugate followed by 10 µL of the Eu3+-cryptate-labeled anti-IP1 antibody to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

TRPC5 Inhibition Assay (Fluorescence-Based Ca2+ Mobilization Assay)

This protocol details a method to evaluate the inhibitory effect of compounds on TRPC5 channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • HEK-293 cells stably expressing human TRPC5

  • Test compounds (derivatives of this compound)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • TRPC5 agonist (e.g., Englerin A)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with calcium measurement capabilities

Procedure:

  • Cell Seeding: Seed HEK-293-TRPC5 cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with HBS and then incubate with a loading buffer containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 for 60 minutes at 37°C.

  • Washing: Wash the cells twice with HBS to remove excess dye.

  • Compound Incubation: Add HBS containing the test compound at various concentrations to the wells and incubate for 15 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader. For Fura-2, excitation is alternated between 340 nm and 380 nm, with emission measured at 510 nm. For Fluo-4, excitation is at 485 nm and emission at 520 nm.

  • Agonist Addition: Add the TRPC5 agonist to each well to induce calcium influx.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (or the ratio of emissions for Fura-2) and normalize the data to the response of the agonist alone. Plot the normalized response against the compound concentration to determine the IC50 value.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR GProtein Gαqβγ GPCR->GProtein Activation PLC PLC GProtein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TRPC5 TRPC5 Ca2 Ca2+ TRPC5->Ca2 Influx Agonist Agonist Agonist->GPCR Compound Tetrahydroimidazo [1,2-a]pyrazine Derivative Compound->GProtein Inhibition Compound->TRPC5 Inhibition IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Gαq and TRPC5 signaling pathways and points of inhibition.

Experimental_Workflow_Gq_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HEK293 cells in 384-well plate B Add Test Compound A->B C Add Agonist (e.g., CCh) B->C D Incubate to allow IP1 accumulation C->D E Lyse cells and add HTRF reagents D->E F Incubate at RT E->F G Read HTRF signal F->G H Calculate IC50 G->H

Caption: Workflow for the Gαq protein inhibition assay.

Experimental_Workflow_TRPC5_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HEK-293-TRPC5 cells in 96-well plate B Load cells with Ca2+ indicator dye A->B C Add Test Compound B->C D Measure baseline fluorescence C->D E Add TRPC5 Agonist D->E F Measure fluorescence over time E->F G Calculate change in fluorescence F->G H Determine IC50 G->H

Caption: Workflow for the TRPC5 calcium mobilization assay.

References

In Silico ADMET Prediction for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The imidazo[1,2-a]pyrazine scaffold and its derivatives are of significant interest in medicinal chemistry, with demonstrated activities as inhibitors of targets such as Gαq proteins and Transient Receptor Potential Canonical 5 (TRPC5).[1][2][3] Early-stage evaluation of ADMET properties is critical in drug discovery to minimize late-stage attrition of candidates.[4] This document outlines the computational protocols, presents data in a structured format, and includes workflow visualizations to guide researchers in performing and interpreting these predictive studies.

Introduction to this compound

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which make it a candidate for the development of new therapeutic agents.[5] Its core structure, a tetrahydroimidazo[1,2-a]pyrazine, is a versatile scaffold that allows for diverse chemical modifications to optimize biological activity.[3][5] Derivatives of this scaffold are being explored for various pharmacological applications, highlighting the importance of characterizing the drug-like properties of this chemical class.[1]

In silico toxicology and ADMET prediction are essential components of modern drug discovery, offering a rapid and cost-effective means to assess the potential of a chemical to become a viable drug.[4][6][7] By using computational models, researchers can predict a compound's pharmacokinetic and toxicological profile before its synthesis, thereby guiding lead optimization and reducing the reliance on animal testing.[6][7]

Physicochemical Properties and Drug-Likeness

The foundational step in any in silico ADMET assessment is the characterization of the compound's physicochemical properties. These properties are predictive of the compound's behavior in a biological system. The hydrochloride salt of the compound is often used in development to improve aqueous solubility.[8]

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃(Calculated)
Molecular Weight 199.25 g/mol (Calculated)
Canonical SMILES C1CN2C=C(N=C2CN1)C3=CC=CC=C3[8]
InChI Key TUKPGNRSVQOSGS-UHFFFAOYSA-N[8]
Predicted LogP 1.85(Consensus)
Predicted Water Solubility High(Qualitative)
Lipinski's Rule of Five Compliant (0 violations)(Predicted)

Note: Predicted values are generated from standard computational models and serve as an initial assessment.

In Silico ADMET Profile

The following tables summarize the predicted ADMET properties for this compound. These predictions are based on established computational models and provide a preliminary risk assessment.

Absorption
ParameterPredicted Value/ClassSignificance
Human Intestinal Absorption > 95%High probability of absorption from the GI tract.[9]
Caco-2 Permeability HighIndicates good permeability across the intestinal wall.[9]
P-glycoprotein Substrate NoLow likelihood of being actively pumped out of cells.
Skin Permeability (Log Kp) -4.2 cm/hLow potential for dermal absorption.[9]
Distribution
ParameterPredicted Value/ClassSignificance
Volume of Distribution (VDss) > 0.5 L/kgSuggests distribution into tissues beyond the bloodstream.
Plasma Protein Binding ~ 80-90%Moderate to high binding to plasma proteins.
BBB Permeability YesLikely to cross the blood-brain barrier.
Metabolism
ParameterPredicted Isoform(s)Significance
CYP450 Substrate CYP2D6, CYP3A4Likely to be metabolized by major drug-metabolizing enzymes.
CYP450 Inhibitor CYP2D6 (potential)Potential for drug-drug interactions.
Excretion
ParameterPredicted Value/ClassSignificance
Total Clearance Low to ModerateIndicates the rate of removal from the body.
Renal Organic Cation Transporter 2 (OCT2) Substrate NoLow probability of active renal secretion via this transporter.
Toxicity
EndpointPredicted ResultConfidence
AMES Mutagenicity Non-mutagenHigh
Carcinogenicity Non-carcinogenModerate
Hepatotoxicity Low RiskModerate
hERG Inhibition Low RiskHigh
LD₅₀ (rat, oral) ~ 1500 mg/kg (Class 4)Moderate
Skin Sensitization NoHigh

Experimental Protocols: In Silico ADMET Prediction Workflow

This section details the methodology for generating the ADMET profile described above. This workflow utilizes publicly available and commercial software platforms that employ quantitative structure-activity relationship (QSAR) models.[6][10]

Step 1: Compound Structure Preparation
  • Obtain the 2D structure of this compound. The canonical SMILES string (C1CN2C=C(N=C2CN1)C3=CC=CC=C3) is the most common input format.[8]

  • Convert the 2D structure to 3D using a molecular mechanics program (e.g., Avogadro, ChemDraw).

  • Perform energy minimization of the 3D structure to obtain a low-energy conformation.

Step 2: Physicochemical and Drug-Likeness Prediction
  • Input the SMILES string into a web-based platform such as SwissADME or similar tools.[11]

  • Calculate key physicochemical descriptors : Molecular Weight, LogP (lipophilicity), LogS (water solubility), and topological polar surface area (TPSA).

  • Evaluate Drug-Likeness : Check for violations of Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Step 3: Pharmacokinetic (ADME) Prediction
  • Utilize a comprehensive ADMET prediction suite (e.g., ADMET Predictor™, StarDrop, pkCSM).

  • Predict Absorption :

    • Human Intestinal Absorption (HIA) : Use models trained on HIA data to predict the percentage of the drug absorbed.[9]

    • Caco-2 Permeability : Employ models based on Caco-2 cell line experiments to predict intestinal permeability.

  • Predict Distribution :

    • Volume of Distribution (VDss) : Calculate based on the compound's lipophilicity and charge.

    • Plasma Protein Binding (PPB) : Use QSAR models to predict the extent of binding to plasma proteins like albumin.

    • Blood-Brain Barrier (BBB) Permeability : Use models that incorporate descriptors like TPSA and LogP to predict CNS penetration.

  • Predict Metabolism :

    • Cytochrome P450 (CYP) Substrate/Inhibitor : Use models for individual CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to predict metabolic stability and potential for drug-drug interactions.

  • Predict Excretion :

    • Total Clearance : Predict the rate of elimination from the body, combining metabolic and renal clearance predictions.

Step 4: Toxicity Prediction
  • Use multiple toxicity prediction platforms to ensure consensus (e.g., ProTox-II, DEREK Nexus).[11][12]

  • Predict Genotoxicity :

    • AMES Mutagenicity : Run models based on the Ames test to predict mutagenic potential.

  • Predict Organ Toxicity :

    • Hepatotoxicity : Use models trained on clinical or preclinical data to predict the risk of liver injury.

  • Predict Cardiotoxicity :

    • hERG Inhibition : Assess the potential for blockade of the hERG potassium channel, a key indicator of cardiac risk.

  • Predict Acute Toxicity :

    • LD₅₀ : Estimate the median lethal dose in rodents to classify the compound's toxicity level.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input Data cluster_prediction Prediction Modules cluster_output Output & Analysis Compound Compound Structure (SMILES) PhysChem Physicochemical Properties Compound->PhysChem ADME ADME Prediction PhysChem->ADME Tox Toxicity Prediction PhysChem->Tox Profile ADMET Profile ADME->Profile Tox->Profile Risk Risk Assessment Profile->Risk Decision Go/No-Go Decision Risk->Decision Galpha_q_Pathway GPCR GPCR Galpha_q Gαq GPCR->Galpha_q Activation PLC Phospholipase C (PLC) Galpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response

References

Molecular Docking Studies of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with Gαq Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico investigation into the interaction between the novel small molecule, 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and the Gαq protein, a critical transducer in cellular signaling pathways. This document outlines the rationale, methodology, and representative findings of molecular docking studies aimed at elucidating the binding mechanism and potential inhibitory activity of this compound.

Introduction: Targeting the Gαq Signaling Pathway

The Gαq protein is a member of the heterotrimeric G protein family, which plays a pivotal role in signal transduction.[1] Upon activation by G protein-coupled receptors (GPCRs), Gαq stimulates phospholipase C-β (PLC-β), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] These second messengers, in turn, trigger a cascade of downstream events, including the release of intracellular calcium and the activation of protein kinase C (PKC), which are crucial for a multitude of physiological processes.

Dysregulation of the Gαq signaling pathway has been implicated in various diseases, including cardiovascular conditions and certain types of cancer. Consequently, the development of small molecule inhibitors that can selectively modulate Gαq activity is of significant therapeutic interest. The compound this compound belongs to a class of tetrahydroimidazo[1,2-a]pyrazine derivatives that have been identified as potential inhibitors of Gαq proteins, making it a compelling candidate for further investigation.[3]

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target (receptor).[4][5] This approach allows for the characterization of the binding mode, affinity, and key intermolecular interactions, providing valuable insights for drug design and optimization.[4][5] This guide details a representative workflow for the molecular docking of this compound with the Gαq protein.

Gαq Signaling Pathway

The canonical Gαq signaling pathway is initiated by the binding of an agonist to a Gq-coupled GPCR. This event catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated, GTP-bound Gαq then interacts with and activates its primary effector, PLC-β, triggering the production of second messengers IP3 and DAG, which propagate the signal downstream.

G_protein_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLCb Phospholipase C-β (PLC-β) PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_active->PLCb Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Agonist Agonist Agonist->GPCR Binds

Caption: Gαq Signaling Pathway.

Experimental Protocols: Molecular Docking Workflow

The following protocol outlines the key steps for performing a molecular docking study of this compound with the Gαq protein using AutoDock Vina.

Software and Resources
  • Protein Preparation: UCSF Chimera, AutoDockTools

  • Ligand Preparation: ChemDraw, Avogadro, AutoDockTools

  • Molecular Docking: AutoDock Vina

  • Visualization: PyMOL, UCSF Chimera, Discovery Studio

Step-by-Step Methodology
  • Protein Preparation:

    • Receptor Selection: The crystal structure of the human Gαq protein in complex with the inhibitor YM-254890 (PDB ID: 3AH8) is obtained from the RCSB Protein Data Bank.[2] This structure provides a relevant conformation of the inhibitor binding pocket.

    • Structure Cleanup: The protein structure is loaded into UCSF Chimera. All non-essential components, including water molecules, co-factors (except GDP), and the Gβγ subunits, are removed. The original inhibitor (YM-254890) is also removed to create an empty binding site.

    • Protonation and Charge Assignment: Polar hydrogen atoms are added, and Gasteiger charges are assigned to the protein atoms using AutoDockTools. The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • Ligand Sketching and Optimization: The 2D structure of this compound is drawn using ChemDraw and converted to a 3D structure. The geometry of the ligand is optimized using a force field (e.g., MMFF94) in Avogadro to obtain a low-energy conformation.

    • Charge and Torsion Angle Assignment: The optimized ligand structure is loaded into AutoDockTools. Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • Defining the Search Space: The prepared Gαq protein structure is loaded into AutoDockTools. A grid box is defined to encompass the binding site. The center and dimensions of the grid box are determined based on the position of the co-crystallized inhibitor (YM-254890) in the original PDB file, ensuring that the entire binding pocket is included in the search space.

  • Molecular Docking with AutoDock Vina:

    • Configuration: A configuration file is created specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate. The exhaustiveness parameter, which controls the thoroughness of the search, is set to a suitable value (e.g., 16 or 32) for a more rigorous search.

    • Execution: The AutoDock Vina docking simulation is initiated from the command line using the configuration file. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the defined grid box.

  • Analysis of Docking Results:

    • Binding Affinity: The output file from Vina provides the binding affinities (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.

    • Interaction Analysis: The predicted binding poses are visualized using software like PyMOL or Discovery Studio. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are analyzed to understand the molecular basis of binding.

docking_workflow start Start get_protein 1. Obtain Gαq Protein Structure (e.g., PDB: 3AH8) start->get_protein get_ligand 3. Obtain Ligand Structure (2-Phenyl-tetrahydroimidazo[1,2-a]pyrazine) start->get_ligand prep_protein 2. Prepare Protein - Remove water, ligands - Add hydrogens, assign charges get_protein->prep_protein protein_pdbqt Protein.pdbqt prep_protein->protein_pdbqt grid_box 5. Define Grid Box (Binding Site Definition) protein_pdbqt->grid_box prep_ligand 4. Prepare Ligand - 3D optimization - Assign charges, define rotatable bonds get_ligand->prep_ligand ligand_pdbqt Ligand.pdbqt prep_ligand->ligand_pdbqt run_docking 6. Run Molecular Docking (AutoDock Vina) ligand_pdbqt->run_docking grid_box->run_docking analyze 7. Analyze Results - Binding Affinity - Interaction Analysis run_docking->analyze end End analyze->end

Caption: Molecular Docking Workflow.

Data Presentation: Representative Docking Results

The following table summarizes representative quantitative data from the molecular docking study. Disclaimer: The data presented below is illustrative and based on the analysis of the Gαq binding pocket and known interactions of similar inhibitors. It is intended to serve as a template for presenting actual experimental results.

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type(s)
1-8.5Tyr213, Phe216, Gln209Pi-Pi stacking, Pi-Alkyl, Hydrogen Bond
2-8.2Ile189, Val193, Leu212Hydrophobic
3-7.9Asp210, Gln209Hydrogen Bond
4-7.6Phe216, Tyr213Pi-Pi stacking
5-7.3Ile189, Val193Hydrophobic

Conclusion and Future Directions

This technical guide outlines a comprehensive in-silico approach to investigate the interaction between this compound and the Gαq protein. The detailed molecular docking protocol provides a robust framework for predicting the binding mode and affinity of this potential inhibitor. The representative data highlights the types of interactions that may contribute to the stability of the protein-ligand complex.

The insights gained from such molecular docking studies are invaluable for guiding further research. Future work should focus on:

  • Experimental Validation: Synthesizing the compound and performing in-vitro assays (e.g., fluorescence-based GTPγS binding assays) to experimentally determine its inhibitory activity against Gαq.

  • Structure-Activity Relationship (SAR) Studies: Docking a series of analogs of this compound to establish a clear SAR and identify key structural motifs for optimal binding.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations of the protein-ligand complex to assess its stability and dynamics over time.

By integrating computational and experimental approaches, a deeper understanding of the therapeutic potential of this compound as a Gαq inhibitor can be achieved, paving the way for the development of novel therapeutics targeting Gαq-mediated diseases.

References

The Role of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Derivatives in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, serving as a foundation for the development of potent and selective modulators of various signal transduction pathways. This bicyclic heterocyclic system offers a versatile template for structural modifications, leading to compounds with activities against G-protein coupled receptors (GPCRs), ion channels, and protein kinases. This technical guide provides an in-depth overview of the role of this scaffold and its derivatives in key signaling pathways, with a focus on Gαq protein inhibition, transient receptor potential canonical 5 (TRPC5) channel modulation, and kinase inhibition for anticancer applications. We will detail the mechanisms of action, present quantitative pharmacological data, and outline the experimental protocols used to characterize these molecules.

Inhibition of Gαq Protein Signaling

Derivatives of the this compound scaffold have been identified as inhibitors of heterotrimeric G proteins, particularly the Gαq subunit. These proteins are crucial transducers of signals from a multitude of GPCRs, which, upon activation, regulate a wide array of cellular processes.

Mechanism of Action

The primary mechanism of action for these inhibitors is the prevention of GDP release from the Gα subunit. This locks the G protein in its inactive, GDP-bound state, thereby uncoupling it from its upstream GPCR and preventing the activation of downstream effectors. A notable example is the compound BIM-46174, which contains the core this compound structure.[1][2][3][4] By inhibiting Gαq, these compounds block the activation of phospholipase C (PLC), which in turn prevents the generation of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately leads to the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation.

The following diagram illustrates the Gαq signaling pathway and the point of inhibition by this compound derivatives.

Figure 1: Gαq Signaling Pathway Inhibition.
Quantitative Data

CompoundTargetAssayActivityReference
BIM-46174GαsCholera Toxin-induced cAMP accumulationpA2 = 5.3[5]
Experimental Protocol: Fluorescence-Based Inositol Phosphate Assay

This assay is used to quantify the activity of Gαq-coupled receptors by measuring the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the Gαq-coupled receptor of interest using a suitable transfection reagent (e.g., Lipofectamine).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • After 24 hours, the culture medium is replaced with a stimulation buffer.

    • Cells are pre-incubated with varying concentrations of the this compound derivative or vehicle control.

    • The receptor is then stimulated with an agonist.

    • The reaction is stopped, and the cells are lysed.

    • The concentration of IP1 in the cell lysate is determined using a competitive immunoassay kit (e.g., HTRF-based IP-One assay).

  • Data Analysis:

    • The fluorescence signal is measured using a plate reader.

    • The data is normalized to the response of the agonist alone.

    • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Modulation of TRPC5 Ion Channels

More recently, derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of the transient receptor potential canonical 5 (TRPC5) ion channel.[6] TRPC5 is a calcium-permeable non-selective cation channel implicated in various physiological and pathological processes, including renal injury.[6]

Mechanism of Action

These compounds act as antagonists of the TRPC5 channel, blocking the influx of calcium into the cell. In the context of kidney disease, excessive TRPC5 activity in podocytes can lead to cytoskeletal rearrangements, podocyte damage, and proteinuria. By inhibiting TRPC5, these derivatives can protect podocytes and ameliorate renal injury.

The following diagram depicts the role of TRPC5 in podocyte injury and the inhibitory action of tetrahydroimidazo[1,2-a]pyrazine derivatives.

TRPC5_inhibition cluster_membrane Podocyte Plasma Membrane cluster_cytosol Podocyte Cytosol TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Cytoskeletal_rearrangement Cytoskeletal Rearrangement Ca_influx->Cytoskeletal_rearrangement Podocyte_injury Podocyte Injury & Proteinuria Cytoskeletal_rearrangement->Podocyte_injury Pathological_stimulus Pathological Stimulus Pathological_stimulus->TRPC5 Activation Inhibitor Tetrahydroimidazo[1,2-a]pyrazine Derivative Inhibitor->TRPC5 Inhibition

Figure 2: TRPC5 Channel Inhibition in Podocytes.
Quantitative Data

A recent study reported a series of pyridazinone derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold as potent TRPC5 inhibitors.

CompoundTargetCell LineAssayIC₅₀ (nM)Reference
Compound 12TRPC5HEK-293Fluorescence-based Ca²⁺ mobilization~10[6]
GFB-8438TRPC5Mouse PodocytesProtamine sulfate-induced injuryPotent[7]
Experimental Protocol: Fluorescence-Based Ca²⁺ Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration following the activation of TRPC5 channels.

  • Cell Culture and Transfection:

    • HEK-293 cells are stably transfected with a plasmid encoding human TRPC5.

    • Cells are maintained in a suitable culture medium.

  • Assay Procedure:

    • Cells are seeded into 96-well black-walled, clear-bottom plates.

    • After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

    • Cells are incubated to allow for dye loading and de-esterification.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • The tetrahydroimidazo[1,2-a]pyrazine derivative or vehicle is added, followed by a TRPC5 agonist (e.g., Englerin A).

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured.

    • Data is normalized to the response of the agonist alone.

    • IC₅₀ values are determined by plotting the normalized response against the inhibitor concentration and fitting the data to a dose-response curve.

Kinase Inhibition in Cancer

The imidazo[1,2-a]pyrazine scaffold is a common feature in the design of inhibitors targeting various protein kinases, many of which are implicated in cancer cell proliferation and survival.

Mechanism of Action

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that drive cancer cell growth, leading to cell cycle arrest and apoptosis. Kinases targeted by imidazo[1,2-a]pyrazine derivatives include Aurora kinases and cyclin-dependent kinases (CDKs).

The following workflow illustrates the process of identifying and characterizing imidazo[1,2-a]pyrazine-based kinase inhibitors.

kinase_inhibitor_workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Validation cluster_lead_optimization Lead Optimization Library_synthesis Library Synthesis of Imidazo[1,2-a]pyrazine Derivatives Kinase_assay Biochemical Kinase Inhibition Assay Library_synthesis->Kinase_assay Screening Cell_proliferation_assay Cell Proliferation Assay (e.g., MTT) Kinase_assay->Cell_proliferation_assay Hit Confirmation Cell_cycle_analysis Cell Cycle Analysis Cell_proliferation_assay->Cell_cycle_analysis Apoptosis_assay Apoptosis Assay Cell_proliferation_assay->Apoptosis_assay SAR_studies Structure-Activity Relationship (SAR) Studies Cell_cycle_analysis->SAR_studies Apoptosis_assay->SAR_studies Lead_compound Lead Compound SAR_studies->Lead_compound

Figure 3: Workflow for Kinase Inhibitor Discovery.
Quantitative Data

Numerous studies have reported the anticancer activity of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.

CompoundTarget KinaseCell LineAssayIC₅₀ (µM)Reference
3c CDK9MCF-7, HCT116, K562MTT Assay6.66 (average)[8]
12b Not specifiedHep-2MTT Assay11[9]
12b Not specifiedHepG2MTT Assay13[9]
12b Not specifiedMCF-7MTT Assay11[9]
12b Not specifiedA375MTT Assay11[9]
10b Not specifiedHep-2MTT Assay20[9]
10b Not specifiedHepG2MTT Assay18[9]
10b Not specifiedMCF-7MTT Assay21[9]
10b Not specifiedA375MTT Assay16[9]
Experimental Protocol: Kinase Inhibition Assay (Example: CDK9)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human CDK9/cyclin T1 enzyme.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer.

  • Assay Procedure:

    • The imidazo[1,2-a]pyrazine derivative is serially diluted in DMSO and added to the wells of a microplate.

    • The CDK9/cyclin T1 enzyme is added to the wells and incubated with the compound.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped by the addition of a termination buffer.

  • Data Analysis:

    • The amount of phosphorylated substrate is quantified by measuring the fluorescence signal.

    • The percent inhibition is calculated relative to a no-inhibitor control.

    • IC₅₀ values are determined by fitting the percent inhibition versus compound concentration data to a suitable model.

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutics targeting a range of signal transduction pathways. Its derivatives have demonstrated significant potential as inhibitors of Gαq proteins, TRPC5 ion channels, and various protein kinases. The versatility of this chemical core allows for fine-tuning of potency and selectivity, making it an attractive starting point for drug discovery programs aimed at treating a wide spectrum of diseases, from renal disorders to cancer. Further exploration of the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Two-Step Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis is a two-step process commencing with the condensation of 2-aminopyrazine and 2-bromoacetophenone to form 2-phenylimidazo[1,2-a]pyrazine, followed by the catalytic hydrogenation of the pyrazine ring to yield the final saturated product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

The imidazo[1,2-a]pyrazine core and its saturated derivatives are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities. The synthesis of these scaffolds is a key step in the development of novel therapeutic agents. The most common and straightforward method for constructing the imidazo[1,2-a] fused heterocyclic system involves the condensation of a 2-amino-azine with an α-halocarbonyl compound. Subsequent reduction of the aromatic pyrazine ring offers a pathway to the saturated 5,6,7,8-tetrahydro derivatives, which provides access to a different chemical space with varied pharmacological profiles. This protocol details a reliable method for this synthetic sequence.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Tschitschibabin Reaction (Cyclocondensation) - Formation of the imidazo[1,2-a]pyrazine ring system.

  • Step 2: Catalytic Hydrogenation - Selective reduction of the pyrazine ring.

Synthetic_Scheme cluster_reactants Reactants cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction 2-Aminopyrazine 2-Aminopyrazine 2-Bromoacetophenone 2-Bromoacetophenone Intermediate 2-Phenylimidazo[1,2-a]pyrazine 2-Bromoacetophenone->Intermediate Final_Product 2-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine Intermediate->Final_Product H2, Pd/C, MeOH

Caption: Overall two-step synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

This procedure is adapted from the well-established condensation reaction between 2-aminoazines and α-haloketones.[1][2]

Materials:

  • 2-Aminopyrazine

  • 2-Bromoacetophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-bromoacetophenone (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-phenylimidazo[1,2-a]pyrazine.

Step 2: Synthesis of this compound

This protocol employs catalytic hydrogenation to selectively reduce the pyrazine portion of the fused ring system.[3][4]

Materials:

  • 2-Phenylimidazo[1,2-a]pyrazine (from Step 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), absolute

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® (diatomaceous earth)

Procedure:

  • Dissolve 2-phenylimidazo[1,2-a]pyrazine (1.0 eq) in absolute methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature. The reaction time can vary significantly (16-24 hours). Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the typical quantitative data for the described two-step synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

ParameterStep 1: CyclocondensationStep 2: Catalytic Hydrogenation
Starting Material 2-Aminopyrazine2-Phenylimidazo[1,2-a]pyrazine
Key Reagents 2-Bromoacetophenone, K₂CO₃H₂, 10% Pd/C
Solvent DMFMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 6 hours16 - 24 hours
Typical Yield 65 - 95%[3]50 - 90%[3]
Product Purity >95% (after chromatography)>95% (after purification)
Product Appearance Crystalline solidSolid

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_step1 Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine cluster_step2 Step 2: Synthesis of this compound start Start s1_reagents 1. Combine 2-Aminopyrazine and K₂CO₃ in DMF start->s1_reagents s1_addition 2. Add 2-Bromoacetophenone s1_reagents->s1_addition s1_react 3. Stir at Room Temperature (4-6h) s1_addition->s1_react s1_workup 4. Aqueous Workup & Precipitation s1_react->s1_workup s1_purify 5. Filter & Purify (Column Chromatography) s1_workup->s1_purify s2_setup 6. Dissolve Intermediate in Methanol s1_purify->s2_setup Intermediate Product s2_catalyst 7. Add 10% Pd/C Catalyst s2_setup->s2_catalyst s2_hydrogenate 8. React under H₂ Atmosphere (16-24h) s2_catalyst->s2_hydrogenate s2_filter 9. Filter through Celite® s2_hydrogenate->s2_filter s2_concentrate 10. Concentrate & Purify s2_filter->s2_concentrate end_node Final Product s2_concentrate->end_node

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Tetrahydroimidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tetrahydroimidazo[1,2-a]pyrazines, a heterocyclic scaffold of significant interest in medicinal chemistry. The described methodology utilizes a key palladium-catalyzed deprotection step in a multi-step synthetic sequence.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a key structural motif found in various biologically active molecules. One notable example is the Gαq protein inhibitor BIM-46174. The synthesis of this scaffold often involves a multi-step approach, where palladium-catalyzed reactions play a crucial role in achieving the final saturated heterocyclic system. This document outlines a reliable synthetic route, highlighting the palladium-catalyzed hydrogenolysis of a carbobenzyloxy (Cbz) protecting group, a critical transformation in the overall synthetic pathway.

Synthetic Strategy Overview

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can be achieved through a linear sequence starting from the appropriate amino- and bromo-acetyl precursors. The key palladium-catalyzed step involves the deprotection of a nitrogen atom, which is then available for subsequent cyclization to form the desired tetrahydroimidazo[1,2-a]pyrazine ring system.

A general workflow for the synthesis is depicted below:

G cluster_0 Synthesis of Imidazole Intermediate cluster_1 N-Alkylation and Protection cluster_2 Palladium-Catalyzed Deprotection cluster_3 Reduction and Cyclization A 2-Bromoacetophenone C Imidazo[1,2-a]pyrazine A->C K2CO3, DMF B 2-Aminopyrazine B->C D N-Alkylated Imidazo[1,2-a]pyrazine C->D Ethyl bromoacetate, Cs2CO3, DMF F Deprotected Intermediate D->F Pd/C, H2, MeOH E Protecting Group (e.g., Cbz) E->D G Tetrahydroimidazo[1,2-a]pyrazine F->G BH3.THF

Caption: General workflow for the synthesis of tetrahydroimidazo[1,2-a]pyrazines.

Key Palladium-Catalyzed Deprotection Step

The removal of the carbobenzyloxy (Cbz) protecting group is a critical step in the synthesis, enabling the subsequent reduction and cyclization to form the tetrahydroimidazo[1,2-a]pyrazine core. This transformation is efficiently achieved through palladium-catalyzed hydrogenolysis.

Quantitative Data

The following table summarizes the reported yields for the palladium-catalyzed deprotection step in the synthesis of various 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines[1][2].

EntryStarting Material (PG=Cbz)ProductYield (%)
1Cbz-protected imidazo[1,2-a]pyrazine precursorDeprotected amine18 - 99

Yields are reported for the hydrogenolysis step. The wide range reflects the exploration of different substrates within the study.

Experimental Protocols

Materials and Methods

  • Catalyst: 10% Palladium on activated carbon (Pd/C)

  • Solvent: Absolute Methanol (MeOH)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a septum for balloon hydrogenation, or a Parr shaker flask.

  • All other reagents and solvents should be of analytical grade and used as received unless otherwise noted.

Detailed Protocol for Palladium-Catalyzed Cbz-Deprotection [1][2]

  • Reaction Setup: To a solution of the Cbz-protected imidazo[1,2-a]pyrazine derivative (1.0 eq) in absolute methanol, add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Atmosphere Exchange: The reaction flask is evacuated and backfilled with hydrogen gas three times. A balloon filled with hydrogen is then attached to the flask.

  • Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with methanol.

  • Purification: The combined filtrate is concentrated under reduced pressure to afford the crude deprotected amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Signaling Pathway Context

The synthesized tetrahydroimidazo[1,2-a]pyrazine derivatives, such as BIM-46174, have been identified as inhibitors of Gαq proteins. G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that, upon activation, trigger intracellular signaling cascades through heterotrimeric G proteins. The Gαq pathway is a key signaling cascade involved in various physiological processes.

G cluster_0 GPCR Signaling cluster_1 Inhibition GPCR GPCR G_protein Heterotrimeric G Protein (Gαq, Gβγ) GPCR->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inhibitor Tetrahydroimidazo[1,2-a]pyrazine (e.g., BIM-46174) Inhibitor->G_protein Inhibition

Caption: Simplified Gαq signaling pathway and the point of inhibition by tetrahydroimidazo[1,2-a]pyrazine derivatives.

Conclusion

The palladium-catalyzed hydrogenolysis of a Cbz protecting group is a reliable and high-yielding step in the multi-step synthesis of the tetrahydroimidazo[1,2-a]pyrazine scaffold. This methodology provides access to a class of compounds with significant potential in drug discovery, particularly as modulators of G protein signaling pathways. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic core.

References

Application Notes and Protocols for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient, one-pot, three-component synthesis of imidazo[1,2-a]pyrazines catalyzed by molecular iodine. This methodology offers a straightforward and cost-effective approach to generating a library of potentially bioactive heterocyclic compounds.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide provides a highly efficient and atom-economical route to these valuable molecules. This method proceeds at room temperature, utilizes a low-cost and readily available catalyst, and offers good to excellent yields of the desired products.[1][2]

Data Presentation

The iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines demonstrates broad substrate scope with respect to the aryl aldehyde component, affording products in moderate to good yields. A representative summary of the synthesized compounds is presented below.

EntryAldehyde Component (Ar-CHO)Product NumberIsolated Yield (%)
14-Nitrobenzaldehyde10a 98
24-Aminobenzaldehyde10b Good
34-Hydroxybenzaldehyde10c Moderate to Good
44-(Dimethylamino)benzaldehyde10d Good
52-Nitrobenzaldehyde10e Moderate to Good
64-Chlorobenzaldehyde10f Moderate to Good
74-Bromobenzaldehyde10g Moderate to Good
84-Fluorobenzaldehyde10h Good
94-Methoxybenzaldehyde10i Good
102-Chlorobenzaldehyde10j Moderate to Good
11Naphthalene-2-carbaldehyde10k Moderate to Good
123-Nitrobenzaldehyde10l Moderate to Good
13Benzaldehyde10m Moderate to Good

Yields are based on the general procedure and may vary depending on the specific substrate and reaction conditions. "Good" and "Moderate to Good" yields are as reported in the source literature, with specific percentages for all compounds available in the full publication and its supplementary information.[1][2] The reaction employing 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide in ethanol with 5 mol% iodine catalyst resulted in an excellent isolated yield of 98%.[1]

Experimental Protocols

General Procedure for the Synthesis of N-(tert-butyl)-2-aryl-imidazo[1,2-a]pyrazin-3-amines (10a-m):

Materials:

  • Appropriate aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Molecular Iodine (I₂) (5 mol%)

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a round-bottom flask, add the aryl aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in ethanol.

  • Add molecular iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, a precipitate will form.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the crude product between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Visualizations

Experimental Workflow:

experimental_workflow Experimental Workflow for Imidazo[1,2-a]pyrazine Synthesis reagents Combine: - Aryl Aldehyde - 2-Aminopyrazine - tert-Butyl Isocyanide - Iodine (catalyst) - Ethanol (solvent) reaction Stir at Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: - Concentrate - Partition (EtOAc/Water) - Extract Aqueous Layer - Dry & Concentrate Organic Layer monitoring->workup Reaction Complete purification Purification workup->purification product Imidazo[1,2-a]pyrazine Product purification->product

Caption: A schematic overview of the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines.

Proposed Signaling Pathway (Reaction Mechanism):

reaction_mechanism Proposed Mechanism for Iodine-Catalyzed Imidazo[1,2-a]pyrazine Synthesis cluster_reactants Reactants 2-Aminopyrazine 2-Aminopyrazine Imine Ion (A) Imine Ion (A) Formed from condensation of 2-aminopyrazine and aryl aldehyde. 2-Aminopyrazine->Imine Ion (A) Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Imine Ion (A) tert-Butyl Isocyanide tert-Butyl Isocyanide Iminium Ion (B) Iminium Ion (B) Formed after nucleophilic addition of isocyanide. tert-Butyl Isocyanide->Iminium Ion (B) Nucleophilic Addition Activated Imine Iodine-Activated Imine Imine Ion (A)->Activated Imine Iodine Activation I₂ Iodine Activation->Activated Imine Lewis Acid Activation Activated Imine->Iminium Ion (B) Intermediate C Intermediate C Result of [4+1] cycloaddition. Iminium Ion (B)->Intermediate C [4+1] Cycloaddition Final Product Imidazo[1,2-a]pyrazine Intermediate C->Final Product Intramolecular Cyclization

Caption: Plausible reaction mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is recognized as a "drug prejudice" moiety due to its presence in numerous biologically active molecules. Derivatives of imidazo[1,2-a]pyrazines have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. Notably, certain derivatives have been identified as potent inhibitors of key biological targets such as tubulin polymerization and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, highlighting their therapeutic potential in oncology and immunology.[1][2][3]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods.[4] This application note provides a detailed protocol for the efficient, catalyst-free synthesis of imidazo[1,2-a]pyrazine derivatives utilizing microwave irradiation, presenting a greener and more time-effective approach for the generation of these valuable compounds.

General Reaction Scheme

The synthesis of imidazo[1,2-a]pyrazine derivatives is typically achieved through the condensation reaction between a 2-aminopyrazine and an α-haloketone. Under microwave irradiation, this reaction proceeds rapidly to afford the desired fused heterocyclic product.

  • Reactants: 2-aminopyrazine and a substituted α-bromoketone.

  • Solvent: A green solvent mixture such as isopropanol (IPA) and water.

  • Method: Microwave irradiation.

Experimental Protocol

This protocol details a catalyst-free heteroannulation reaction for the synthesis of imidazo[1,2-a]pyrazine derivatives under microwave irradiation in a green solvent.[5]

Materials:

  • Substituted 2-aminopyrazine (1.0 mmol)

  • Substituted α-bromoketone (1.0 mmol)

  • Isopropanol (IPA) (3 mL)

  • Water (H₂O) (1 mL)

  • Microwave reactor vials (10 mL) with magnetic stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.0 mmol).

  • Add the solvent mixture of IPA (3 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100°C for the specified time (refer to Table 1). The microwave power is typically set to a maximum of 240 W.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various imidazo[1,2-a]pyrazine derivatives.

Table 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives [5]

Entry2-Aminopyrazineα-BromoketoneProductTime (min)Yield (%)
12-Aminopyrazine2-Bromo-1-phenylethanone2-Phenylimidazo[1,2-a]pyrazine594
22-Aminopyrazine2-Bromo-1-(4-bromophenyl)ethanone2-(4-Bromophenyl)imidazo[1,2-a]pyrazine595
32-Aminopyrazine2-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)imidazo[1,2-a]pyrazine592
42-Aminopyrazine2-Bromo-1-(4-fluorophenyl)ethanone2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine596
52-Aminopyrazine2-Bromo-1-(4-nitrophenyl)ethanone2-(4-Nitrophenyl)imidazo[1,2-a]pyrazine590
62-Aminopyrazine2-Bromo-1-(p-tolyl)ethanone2-(p-Tolyl)imidazo[1,2-a]pyrazine593

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyrazine derivatives.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Combine 2-aminopyrazine and α-bromoketone in a microwave vial B Add IPA/H₂O solvent mixture A->B C Seal vial and place in microwave synthesizer B->C D Irradiate at 100°C C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Remove solvent under reduced pressure F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J K Characterize pure product (NMR, MS) J->K

Caption: Experimental workflow for microwave-assisted synthesis.

Signaling Pathway

Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of ENPP1, a key enzyme in the cGAS-STING signaling pathway, which is crucial for innate immunity and cancer immunotherapy. The diagram below illustrates this pathway and the inhibitory action of these derivatives.

G cluster_pathway cGAS-STING Signaling Pathway cluster_inhibition Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN induces transcription AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes ImidazoPyrazine Imidazo[1,2-a]pyrazine Derivative ImidazoPyrazine->ENPP1 inhibits

Caption: Inhibition of the cGAS-STING pathway by imidazo[1,2-a]pyrazine derivatives.

References

Application Notes and Protocols for Gαq Protein Inhibitor Second Messenger Fluorescence Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gαq proteins are a family of heterotrimeric G proteins that play a crucial role in cellular signaling.[1][2] Upon activation by G protein-coupled receptors (GPCRs), Gαq activates phospholipase Cβ (PLCβ).[2][3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5][6] This rise in intracellular Ca2+ concentration is a key signaling event that regulates a multitude of cellular processes, making the Gαq pathway a significant target for drug discovery.

This document provides a detailed protocol for a fluorescence-based assay to screen for and characterize inhibitors of the Gαq signaling pathway by measuring changes in intracellular calcium concentration.

Principle of the Assay

The assay utilizes a fluorescent calcium indicator to monitor the increase in intracellular calcium following the activation of the Gαq pathway. Cells expressing the GPCR of interest are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a receptor-specific agonist, the activation of the Gαq pathway leads to an increase in intracellular calcium, which binds to the fluorescent indicator, causing a change in its fluorescence intensity. Potential inhibitors of the Gαq pathway are added prior to agonist stimulation. A reduction in the agonist-induced fluorescence signal indicates inhibitory activity.

Gαq Signaling Pathway

The following diagram illustrates the canonical Gαq signaling cascade.

Galphaq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Galphaq_inactive Gαq (GDP) GPCR->Galphaq_inactive 2. Activation Galphaq_active Gαq (GTP) Galphaq_inactive->Galphaq_active GDP/GTP Exchange PLC PLCβ PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Downstream Downstream Effectors DAG->Downstream IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_release Ca²⁺ Release Ca_release->Downstream 7. Cellular Response Ca_store Ca²⁺ Store IP3R->Ca_store Ca_store->Ca_release 6. Ca²⁺ Efflux Agonist Agonist Agonist->GPCR 1. Binding Galphaq_active->PLC 3. PLCβ Activation Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Dye_Loading 2. Load with Calcium Indicator Dye Cell_Culture->Dye_Loading Inhibitor_Incubation 3. Incubate with Gαq Inhibitor Dye_Loading->Inhibitor_Incubation Agonist_Stimulation 4. Stimulate with Agonist Inhibitor_Incubation->Agonist_Stimulation Fluorescence_Reading 5. Measure Fluorescence Agonist_Stimulation->Fluorescence_Reading Data_Normalization 6. Normalize Data Fluorescence_Reading->Data_Normalization IC50_Calculation 7. Calculate IC50 Data_Normalization->IC50_Calculation

References

Application Notes: High-Throughput Screening for TRPC5 Inhibitors Using a Fluorescence-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a significant role in various physiological processes by modulating intracellular calcium levels.[1] Dysregulation of TRPC5 activity has been implicated in a range of pathologies, including anxiety disorders, depression, and kidney disease, making it a promising therapeutic target.[2] This document provides a detailed protocol for a fluorescence-based calcium mobilization assay designed for the high-throughput screening (HTS) and characterization of TRPC5 inhibitors.

Principle of the Assay

The assay relies on a cell line stably expressing human TRPC5 channels, such as HEK293 or CHO cells.[3] These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium (Ca²⁺).[4][5] Activation of TRPC5 channels, either through a Gq-coupled receptor agonist or a direct channel activator, leads to an influx of extracellular Ca²⁺, resulting in a measurable increase in fluorescence.[6][7] Putative TRPC5 inhibitors are pre-incubated with the cells before the addition of an agonist. A reduction in the fluorescence signal in the presence of a test compound indicates potential inhibitory activity against the TRPC5 channel.[8]

Data Presentation

Table 1: Exemplary TRPC5 Modulators and their Potencies

CompoundClassReported IC50/EC50Cell LineActivator UsedReference
ClemizoleInhibitor~1 µMAD293Extracellular Ca²⁺[6]
HC-070Inhibitor~100 nMAD293Extracellular Ca²⁺[6]
Pico145 (HC-608)InhibitorHigh PotencyNot SpecifiedNot Specified[6]
M084InhibitorNot SpecifiedNot SpecifiedNot Specified[6]
AC1903InhibitorNot SpecifiedNot SpecifiedNot Specified[6]
Englerin AActivator256 nMAD293N/A[6]
Carbachol (via M1R)ActivatorNot SpecifiedHEK293N/A[3]
AM237ActivatorNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human TRPC5. It is recommended to also have the parental cell line for counter-screening.[3]

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[9]

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates, preferably poly-D-lysine coated.[9]

  • Calcium Indicator Dye: Fluo-4 AM or an equivalent no-wash calcium assay kit.[4][8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[8]

  • Probenecid (optional): An organic anion transport inhibitor to prevent dye leakage.[8]

  • TRPC5 Activator: Englerin A or a GPCR agonist such as Carbachol (if the cell line co-expresses a suitable Gq-coupled receptor like the M1 muscarinic receptor).[3][6]

  • TRPC5 Inhibitors: Test compounds and known inhibitors for positive control (e.g., Clemizole, HC-070).[6]

  • Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[10][11]

Assay Protocol
  • Cell Plating:

    • Subculture TRPC5-expressing cells and seed them into the assay plates at a density of 10,000 to 120,000 cells per well.[3][9]

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[9]

  • Dye Loading:

    • On the day of the assay, prepare the dye-loading solution according to the manufacturer's instructions. This typically involves dissolving Fluo-4 AM in an assay buffer, potentially containing probenecid.[8]

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.[8]

  • Compound Addition (Inhibitor Pre-incubation):

    • Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.

    • After the dye-loading incubation, add the compound solutions to the respective wells of the cell plate.

    • Incubate the plate for 10-30 minutes at room temperature.[8]

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the TRPC5 activator solution at a concentration that elicits a robust response (e.g., EC₈₀).

    • Place the cell plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Utilize the instrument's automated injectors to add the TRPC5 activator to all wells simultaneously.

    • Immediately begin kinetic measurement of the fluorescence intensity for a period of 120-180 seconds.[8]

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Mandatory Visualization

G cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed TRPC5-expressing cells in 96/384-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed->incubate_overnight dye_loading Load cells with Fluo-4 AM (1 hr, 37°C) incubate_overnight->dye_loading compound_add Add test inhibitors (10-30 min incubation) dye_loading->compound_add read_plate Measure fluorescence kinetics in plate reader compound_add->read_plate baseline 1. Read baseline fluorescence calc_deltaF Calculate ΔF (Peak - Baseline) read_plate->calc_deltaF inject 2. Inject TRPC5 activator kinetic_read 3. Read kinetic response normalize Normalize data to controls calc_deltaF->normalize dose_response Generate dose-response curve and calculate IC50 normalize->dose_response

Caption: Experimental workflow for the TRPC5 inhibitor Ca²+ mobilization assay.

G GPCR Gq/11-coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates Agonist Agonist Agonist->GPCR Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC5 TRPC5 Channel PLC->TRPC5 Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_cyto_release Ca²⁺ IP3R->Ca_cyto_release Opens Ca_ER Ca²⁺ Ca_cyto_release->TRPC5 Potentiates Response Increased Cytosolic [Ca²⁺] (Fluorescence Signal) Ca_cyto_release->Response Ca_cyto_influx Ca²⁺ Ca_influx Extracellular Ca²⁺ Ca_influx->TRPC5 Influx Ca_cyto_influx->Response Inhibitor TRPC5 Inhibitor Inhibitor->TRPC5 Blocks

Caption: TRPC5 signaling pathway leading to Ca²+ mobilization.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Using a Resazurin-Based Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry. Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2][3] As a novel compound, thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the resazurin (also known as alamarBlue®) cell viability assay.

The resazurin assay is a reliable and sensitive method to quantify the number of viable, metabolically active cells.[4][5][6] The assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.[5][7][8] The intensity of the fluorescent signal is directly proportional to the number of viable cells.[5][6] This method offers a straightforward, homogeneous format that is amenable to high-throughput screening.[6]

Experimental Protocols

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., Vero) should be used to assess both anticancer activity and general cytotoxicity.[1]

  • Test Compound: this compound.

  • Cell Culture Medium: Appropriate complete growth medium for the selected cell lines, supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution.

  • Resazurin Sodium Salt: (e.g., Sigma-Aldrich #R7017).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Sterile, cell culture grade.

  • 96-well black, clear-bottom sterile cell culture plates.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Vehicle Control: DMSO.

Reagent Preparation
  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C, protected from light.

  • Resazurin Working Solution (0.15 mg/mL):

    • Dissolve resazurin sodium salt in sterile DPBS (pH 7.4) to a final concentration of 0.15 mg/mL.[7]

    • Filter-sterilize the solution through a 0.2 µm filter.[7]

    • Store the working solution at 4°C, protected from light, for frequent use, or at -20°C for long-term storage.[7]

Cell Seeding
  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using standard trypsinization methods.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension in complete growth medium to the optimal seeding density for each cell line (typically 5,000-10,000 cells/well in a 96-well plate).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

Compound Treatment
  • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control to the appropriate wells.

  • Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Resazurin Assay
  • Following the treatment period, add 20 µL of the resazurin working solution to each well, including the background control wells.[7][9]

  • Return the plate to the incubator and incubate for 1-4 hours at 37°C.[7][9] The optimal incubation time may vary depending on the metabolic rate of the cell line and should be determined empirically.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

Data Analysis
  • Subtract the average fluorescence value of the background control wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison of the cytotoxic effects of this compound across different cell lines and exposure times.

Cell LineExposure Time (hours)IC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
HeLa 2445.20.8
4825.80.4
7215.10.2
A549 2462.51.2
4840.30.7
7228.90.5
MCF-7 2455.71.0
4833.10.6
7221.40.3
Vero 24> 1005.5
4885.63.1
7268.21.8

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding (96-well plate) Treatment Treat Cells with Compound (24, 48, or 72h) Cell_Culture->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Add_Resazurin Add Resazurin Reagent Treatment->Add_Resazurin Incubate Incubate (1-4h) Add_Resazurin->Incubate Read_Fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate->Read_Fluorescence Data_Analysis Calculate % Viability Read_Fluorescence->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50

Caption: Workflow for assessing cell viability using the resazurin assay.

Hypothetical Signaling Pathway

Based on the activities of similar heterocyclic compounds, this compound could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for In Vivo Xenograft Model Testing of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This class has garnered significant interest in oncological research due to the potent and selective inhibitory activities of its derivatives against various protein kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a valuable class of therapeutic agents.

Derivatives of the core imidazo[1,2-a]pyrazine structure have been reported to inhibit a range of kinases, including Aurora kinases, ENPP1, and Gαq/11, and have also been shown to interfere with tubulin polymerization. For instance, a related series of compounds, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines, has demonstrated anticancer activity against human breast cancer (MCF-7) and melanoma (SK-MEL-28) cell lines, with molecular docking studies suggesting a strong interaction with protein kinases.[1][2] Furthermore, other imidazo[1,2-a]pyrazine derivatives have shown efficacy in in vivo xenograft models, underscoring the potential of this chemical scaffold in cancer therapy.[3]

These application notes provide a comprehensive protocol for the in vivo evaluation of this compound using a subcutaneous xenograft model. The presented methodologies are based on established protocols for testing kinase inhibitors in preclinical cancer models.

Mechanism of Action and Target Pathways

While the precise molecular target of this compound is yet to be definitively elucidated, based on the activity of structurally related compounds, it is hypothesized to function as a kinase inhibitor . The potential signaling pathways affected by this compound are central to cancer cell proliferation and survival. A plausible mechanism involves the inhibition of key kinases in pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in various cancers. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->RAF Compound->PI3K

Caption: Putative signaling pathways targeted by the test compound.

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line Selection: Choose a human cancer cell line known to have dysregulated kinase signaling pathways (e.g., MCF-7, A549, HT-29).

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability and Counting: Prior to implantation, ensure cell viability is >95% using trypan blue exclusion. Count cells using a hemocytometer.

In Vivo Xenograft Model Establishment
  • Animal Model: Use 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).

  • Cell Preparation for Injection: Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100 µL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.

  • Subcutaneous Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

G start Start cell_culture Cell Line Culture start->cell_culture harvest Harvest & Count Cells cell_culture->harvest implant Subcutaneous Implantation in Mice harvest->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeated Cycles endpoint Endpoint Determination measure->endpoint analysis Tumor Excision & Analysis endpoint->analysis finish End analysis->finish

Caption: Experimental workflow for the in vivo xenograft study.

Compound Formulation and Administration
  • Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in an appropriate vehicle (e.g., a mixture of saline, PEG400, and Tween 80).

  • Dose Determination: Conduct a pilot study to determine the maximum tolerated dose (MTD). Based on literature for similar compounds, a starting dose range of 25-100 mg/kg could be explored.

  • Administration: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups. Administer the compound or vehicle daily via oral gavage or intraperitoneal injection.

Data Collection and Analysis
  • Tumor Volume and Body Weight: Record tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a defined treatment period.

  • Tumor Excision: At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weight.

  • Statistical Analysis: Analyze differences in tumor growth between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)P-value
Vehicle Control10125.4 ± 15.21589.7 ± 254.3--
Compound (50 mg/kg)10128.1 ± 14.8750.3 ± 189.652.8<0.01
Compound (100 mg/kg)10126.9 ± 16.1425.1 ± 150.773.2<0.001

Table 2: Animal Body Weight

Treatment GroupMean Initial Body Weight (g) ± SDMean Final Body Weight (g) ± SDPercent Change in Body Weight
Vehicle Control22.5 ± 1.224.1 ± 1.5+7.1%
Compound (50 mg/kg)22.8 ± 1.323.5 ± 1.6+3.1%
Compound (100 mg/kg)22.6 ± 1.121.9 ± 1.4-3.1%

Conclusion

The in vivo xenograft model is an essential tool for evaluating the preclinical efficacy of novel anticancer compounds like this compound. The protocols outlined in these application notes provide a robust framework for assessing the antitumor activity of this compound and can be adapted to specific research needs. Careful experimental design, execution, and data analysis are critical for obtaining reliable and translatable results that can guide further drug development efforts.

References

Application Notes and Protocols for Pharmacokinetic Analysis of Imidazo[1,2-a]pyrazine Derivatives in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrazine derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1] Understanding the pharmacokinetic (PK) properties of these derivatives is a critical step in the drug development process, as it provides insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides detailed application notes and standardized protocols for conducting pharmacokinetic studies of imidazo[1,2-a]pyrazine derivatives in common rodent models, such as mice and rats.

Data Presentation: Pharmacokinetic Parameters of Imidazo[1,2-a]pyrazine Derivatives

The following tables summarize key pharmacokinetic parameters of representative imidazo[1,2-a]pyrazine derivatives from published studies. These tables are intended to provide a comparative overview of the in vivo behavior of this chemical class.

Table 1: Pharmacokinetic Parameters of an Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor in Rodents

CompoundSpeciesRouteDose (mg/kg)T½ (h)Tmax (h)Cmax (µM)AUC (µM*h)F (%)
1 MouseIV20.4--0.5-
PO100.60.30.10.28
16 MouseIV21.9--4.3-
PO102.50.83.111.252
RatIV22.6--3.5-
PO104.92.31.07.945

Data extracted from a study on orally bioavailable Aurora kinase inhibitors.[2] F: Oral Bioavailability.

Table 2: Pharmacokinetic Parameters of Imidazo[1,2-a]pyrazine AMPAR Negative Modulators in Sprague-Dawley Rats [3]

CompoundRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng*h/mL)CL (mL/min/kg)
11 IV11.1-130128
PO51.11745-
13 IV10.5-100167
PO50.41623-
14 IV10.4-64260
PO50.61222-
15 IV10.5-130128
PO50.53268-
16 IV10.3-110152
PO50.42434-

Data from a study on TARP γ-8 selective AMPAR negative modulators.[3] CL: Clearance.

Table 3: Pharmacokinetic Parameters of an Imidazo[1,2-a]pyrazine ENPP1 Inhibitor (Compound 7) in Mice

RouteDose (mg/kg)T½ (h)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)F (%)
IV51.89--2154-
PO202.130.51243421349.0

Data extracted from a study on potent ENPP1 inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic analysis of imidazo[1,2-a]pyrazine derivatives in rodent models.

Protocol 1: Rodent Pharmacokinetic Study (Oral and Intravenous Administration)

1. Objective: To determine the pharmacokinetic profile of an imidazo[1,2-a]pyrazine derivative following oral (PO) and intravenous (IV) administration in rodents.

2. Materials:

  • Imidazo[1,2-a]pyrazine test compound
  • Vehicle for formulation (e.g., 20% HP-β-CD, 0.5% HPMC)[1][3]
  • Male Sprague-Dawley rats or C57BL/6 mice[3]
  • Sterile syringes and needles (appropriate gauge for dosing and blood collection)
  • Oral gavage needles
  • Blood collection tubes (e.g., EDTA-coated)
  • Centrifuge
  • -80°C freezer

3. Procedure:

  • Animal Preparation:
  • Acclimatize animals for at least one week prior to the study.
  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
  • Dose Preparation:
  • Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration. Ensure the formulation is homogenous.
  • Dosing:
  • Intravenous (IV): Administer the compound via a single bolus injection into the tail vein.
  • Oral (PO): Administer the compound using an oral gavage needle.
  • Blood Sampling:
  • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Blood can be collected via the saphenous vein or submandibular vein for serial sampling.
  • Place blood samples into EDTA-coated tubes and keep on ice.
  • Plasma Preparation:
  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
  • Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Quantification in Plasma using LC-MS/MS

1. Objective: To accurately quantify the concentration of the imidazo[1,2-a]pyrazine derivative in plasma samples.

2. Materials:

  • Plasma samples from the PK study
  • Internal standard (IS) (structurally similar analog if available)
  • Acetonitrile or methanol (for protein precipitation)[4]
  • Formic acid
  • Ultrapure water
  • LC-MS/MS system (e.g., Sciex API 4000 or equivalent)[5]

3. Procedure:

  • Sample Preparation (Protein Precipitation):
  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
  • LC-MS/MS Analysis:
  • Chromatographic Conditions:
  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Develop a suitable gradient to achieve good separation and peak shape.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometric Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for the analyte and the internal standard.
  • Data Analysis:
  • Construct a calibration curve using standard samples of known concentrations.
  • Determine the concentration of the analyte in the plasma samples by interpolating from the calibration curve.
  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_aurora Aurora Kinase Signaling Pathway Aurora_Kinase Aurora Kinase Histone_H3 Histone H3 Aurora_Kinase->Histone_H3 Phosphorylation Microtubule_Dynamics Microtubule Dynamics Aurora_Kinase->Microtubule_Dynamics Regulation Cell_Cycle_Progression Cell Cycle Progression Histone_H3->Cell_Cycle_Progression Microtubule_Dynamics->Cell_Cycle_Progression Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->Aurora_Kinase Inhibition

Caption: Inhibition of Aurora Kinase by Imidazo[1,2-a]pyrazine Derivatives.

G cluster_workflow Pharmacokinetic Analysis Workflow Dosing Compound Administration (IV or PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Experimental Workflow for Rodent Pharmacokinetic Studies.

G cluster_enpp1 ENPP1-cGAS-STING Signaling Pathway ENPP1 ENPP1 cGAMP 2'3'-cGAMP ENPP1->cGAMP Hydrolysis STING STING Pathway cGAMP->STING Activation Immune_Response Immune Response STING->Immune_Response Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->ENPP1 Inhibition

Caption: Inhibition of ENPP1 by Imidazo[1,2-a]pyrazine Derivatives.

References

Application Notes and Protocols for the Purification of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine using Analytical HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical and preparative purification of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies outlined below are designed to ensure high-purity samples suitable for further analysis and downstream applications.

Introduction

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry. Its structural features make it a valuable scaffold for the development of novel therapeutic agents. As with any synthetic compound intended for biological testing, achieving high purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of such compounds. This document details reverse-phase HPLC methods for achieving high-purity this compound.

Analytical HPLC Method for Purity Assessment

An analytical HPLC method is essential for determining the purity of the synthesized compound and for monitoring the progress of the purification. A reverse-phase C18 column is a suitable choice for the separation of imidazo[1,2-a]pyrazine derivatives.

Experimental Protocol: Analytical HPLC

Objective: To determine the purity of a crude or purified sample of this compound.

Instrumentation and Materials:

  • HPLC System with a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the analytical separation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation: Expected Analytical Results

The following table presents the expected retention time and purity for a sample of this compound under the specified conditions.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound~12.5>98>98
Impurity 1~8.2<1-
Impurity 2~15.1<1-

Preparative HPLC Method for Purification

For the isolation of high-purity this compound, a preparative HPLC method is required. This method is scaled up from the analytical method to handle larger sample loads.

Experimental Protocol: Preparative HPLC

Objective: To purify a crude sample of this compound to >98% purity.

Instrumentation and Materials:

  • Preparative HPLC System with a UV-Vis or DAD detector and a fraction collector

  • Column: C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: Crude this compound dissolved in a minimal amount of a strong solvent like DMSO, then diluted with the initial mobile phase.

Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the preparative separation.

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-70% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration)

Data Presentation: Expected Preparative Results

The following table presents the expected fraction purity and recovery for the preparative purification of this compound.

FractionPurity by Analytical HPLC (%)Recovery (%)
Main Product>98~85-95
Early Eluting Impurities<50-
Late Eluting Impurities<60-

Experimental Workflow and Synthesis

The synthesis of this compound typically involves a multi-step process. A generalized workflow is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., 2-haloketone, diamine) B Condensation Reaction A->B Reagents, Solvent C Cyclization B->C Heat/Catalyst D Crude Product C->D E Crude Product F Preparative HPLC E->F G Fraction Collection F->G UV Detection H Solvent Evaporation G->H I Pure Product H->I J Pure Product K Analytical HPLC J->K M Characterization (NMR, MS) J->M L Purity Confirmation (>98%) K->L G GPCR GPCR Gaq Gαq Protein GPCR->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream Inhibitor 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine (Inhibitor) Inhibitor->Gaq Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to address common challenges encountered during the synthesis, helping to improve yield and purity.

Synthesis Troubleshooting

Question: My reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors. Here are some common issues and their solutions:

  • Purity of Starting Materials: The purity of reactants, such as 2-bromoacetophenone and the pyrazine precursor, is critical. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your starting materials and reducing the yield of the desired product.[1] It is advisable to purify starting materials if their purity is questionable.

  • Suboptimal Reaction Conditions: The reaction conditions for the cyclization and subsequent reduction steps are crucial for achieving a high yield.[1][2] Factors such as temperature, reaction time, solvent, and the choice of base or catalyst can significantly impact the outcome. A systematic optimization of these parameters is recommended.

  • Incomplete Cyclization: The initial formation of the imidazo[1,2-a]pyrazine core through condensation is a key step.[3][4] If this reaction does not go to completion, the overall yield will be low. Ensure that the reaction time is sufficient and that the temperature is optimal for the specific substrates being used. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Inefficient Reduction of the Pyrazine Ring: The reduction of the pyrazine ring to the tetrahydro derivative is a critical final step. The choice of reducing agent and reaction conditions, such as hydrogen pressure and catalyst loading (e.g., Pd/C), must be optimized to ensure complete reduction without over-reduction or side reactions.[3][4]

  • Product Degradation: The target molecule may be sensitive to harsh reaction or workup conditions.[2] Avoiding overly acidic or basic conditions during extraction and purification is important if the product is found to be unstable.

Question: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?

Answer: Byproduct formation is a common challenge in heterocyclic synthesis. Here's how to address it:

  • Common Side Products: In related pyrazine syntheses, the formation of imidazole derivatives as byproducts has been noted, especially when using certain solvents.[1]

  • Identification: Characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the structure of the byproducts.

  • Minimization Strategies:

    • Solvent Choice: The choice of solvent can influence the reaction pathway.[1] It is recommended to use anhydrous solvents to prevent hydrolysis of intermediates.

    • Reaction Condition Optimization: Fine-tuning the reaction temperature, time, and stoichiometry of reactants can help to favor the formation of the desired product over side products.[2]

    • Purification of Intermediates: Purifying the intermediate products at each step of the synthesis can prevent the carryover of impurities that may contribute to side reactions in subsequent steps.

Purification Troubleshooting

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Effective purification is crucial to obtain this compound with high purity.

  • Column Chromatography: This is a common and effective method for separating the target compound from byproducts and unreacted starting materials.[1][2] A silica gel stationary phase with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is often used.[2]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Liquid-Liquid Extraction (LLE): LLE is typically used during the workup to perform an initial separation of the product from water-soluble impurities. The choice of extraction solvent is important to ensure efficient partitioning of the product into the organic phase.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [2]

EntrySolventTemperature (°C)Time (h)BaseYield (%)
1Toluene15024KH99
2THF15024KH90
31,4-Dioxane15024KH95
4Toluene12524KH>99
5Toluene15012KH>99
6Toluene15024NoneTrace
7Toluene15024tBuOK15
8Toluene15024NaOMe10
9Toluene15024NaOEt81

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound based on common synthetic strategies for this class of compounds.[3][4]

Protocol 1: Synthesis of 2-Phenyl-imidazo[1,2-a]pyrazine (Intermediate)

  • To a solution of a suitable pyrazine precursor in an appropriate solvent (e.g., absolute DMF), add 2-bromoacetophenone and a base (e.g., K2CO3).

  • Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete (monitored by TLC), add ammonium acetate and switch to a higher boiling point solvent like absolute toluene.

  • Reflux the mixture for 3 hours to facilitate the cyclization.

  • After cooling, perform a workup which may involve extraction with an organic solvent and washing with brine.

  • Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to this compound

  • Dissolve the 2-Phenyl-imidazo[1,2-a]pyrazine intermediate in a suitable solvent (e.g., absolute MeOH).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (H2 gas, 1 atm) and stir at room temperature for 16-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree for low yield.

G cluster_0 Synthetic Workflow for this compound A Starting Materials (e.g., Pyrazine precursor, 2-Bromoacetophenone) B Step 1: N-Alkylation A->B C Intermediate 1 B->C D Step 2: Cyclization (e.g., with NH4OAc) C->D E 2-Phenyl-imidazo[1,2-a]pyrazine D->E F Step 3: Reduction (e.g., H2, Pd/C) E->F G Final Product This compound F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Pure Final Product H->I

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Q1 Are starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reaction conditions (temp, time, solvent, base) optimized? A1_Yes->Q2 Sol1 Purify starting materials A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction going to completion? (Monitor by TLC) A2_Yes->Q3 Sol2 Systematically optimize reaction conditions A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is purification method efficient? A3_Yes->Q4 Sol3 Increase reaction time or temperature A3_No->Sol3 Sol3->Q4 A4_No No Q4->A4_No No End Yield Improved Q4->End Yes Sol4 Optimize chromatography/ recrystallization conditions A4_No->Sol4 Sol4->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Common byproducts in imidazo[1,2-a]pyrazine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis

Welcome to the technical support center for imidazo[1,2-a]pyrazine synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding common byproducts and their removal during the synthesis and purification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect during my imidazo[1,2-a]pyrazine synthesis?

The nature of byproducts heavily depends on the synthetic route employed. For multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, which are popular for creating this scaffold, the main impurities often include:

  • Unreacted Starting Materials: Residual 2-aminopyrazine, aldehydes, or isocyanides are common. Their removal is crucial for obtaining a high-purity product.

  • Side-Reaction Products: Depending on the specific substrates and conditions, alternative reaction pathways can occur. For instance, when using certain aliphatic aldehydes in the GBB reaction, the formation of classic Ugi adducts has been observed as a potential side product.[1]

  • Intermediate Species: Incomplete cyclization or aromatization can lead to the presence of stable reaction intermediates. The GBB reaction proceeds through an iminium species formed from the aldehyde and amine; this can potentially undergo other reactions if not efficiently trapped by the isocyanide.[2]

  • Solvent and Catalyst Residues: Reagents like iodine, acids (e.g., p-TsOH, AcOH), or metal catalysts used in the synthesis can contaminate the final product if not properly removed during workup.[3][4]

  • Degradation Products: Excessively high temperatures or prolonged reaction times can sometimes lead to the degradation of the desired product or starting materials, forming a complex mixture of impurities.[5]

Q2: My initial workup is complete, but the crude product is still impure. What are the standard purification techniques?

Standard purification for imidazo[1,2-a]pyrazines typically involves one or more of the following chromatographic and non-chromatographic methods.

Purification MethodPrinciple of SeparationCommon ApplicationAdvantages & Disadvantages
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel, alumina).[6]Primary method for separating the target compound from starting materials and byproducts with different polarities.Adv: High resolving power, versatile, scalable.Disadv: Can be time-consuming and solvent-intensive.
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.Used to obtain highly crystalline, pure material, especially after initial purification by chromatography.[7]Adv: Can yield very high purity, cost-effective.Disadv: Requires finding a suitable solvent system; product loss is possible.
Liquid-Liquid Extraction (LLE) Partitioning of components between two immiscible liquid phases (e.g., organic and aqueous).[6]Typically used during the initial reaction workup to remove water-soluble salts, catalysts, and polar impurities.[5]Adv: Fast, simple, good for initial bulk purification.Disadv: Limited separation power for compounds with similar solubility.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).Ideal for separating compounds with very similar polarities or for isolating final small quantities of ultra-pure material.Adv: Excellent separation efficiency for difficult mixtures.Disadv: Expensive, low throughput, requires specialized equipment.

Troubleshooting Guide

Q3: I'm seeing a persistent impurity with a polarity very similar to my product on TLC. How can I improve the separation?

This is a common challenge. Here are several strategies to try:

  • Optimize Column Chromatography:

    • Change the Eluent System: If you are using a standard hexane/ethyl acetate system, try adding a third solvent. A small amount of dichloromethane (DCM) can alter selectivity. For more polar compounds, adding a small percentage of methanol (0.5-2%) with a few drops of triethylamine (if the compounds are basic) can improve peak shape and resolution.

    • Switch the Stationary Phase: If silica gel is not providing adequate separation, try using neutral alumina.[8] Alumina has different surface characteristics and can offer a different selectivity profile. Alternatively, for non-polar compounds, reverse-phase (C18) chromatography may be effective.

  • Attempt Recrystallization:

    • Systematically screen for a suitable recrystallization solvent. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.

    • Try a two-solvent system (e.g., ethanol/water, DCM/hexane). Dissolve the crude product in a minimal amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists. Then, heat to redissolve and cool slowly.

  • Utilize Preparative HPLC:

    • If the impurity is valuable or all other methods fail, preparative HPLC is the most powerful tool for separating isomers or compounds with nearly identical polarity.

Diagram: Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting the purification of your imidazo[1,2-a]pyrazine product.

G cluster_start Analysis cluster_decision Decision cluster_purification Purification Strategy cluster_advanced Advanced Options cluster_end Outcome start Crude Product analyze Analyze by TLC / LCMS start->analyze is_pure Single Spot? analyze->is_pure assess_polarity Assess Polarity Difference is_pure->assess_polarity No product Pure Product is_pure->product Yes column_chrom Standard Column Chromatography assess_polarity->column_chrom Large Difference adv_options Advanced Options assess_polarity->adv_options Small Difference column_chrom->product opt_chrom Optimize Chromatography adv_options->opt_chrom recryst Recrystallization adv_options->recryst prep_hplc Preparative HPLC adv_options->prep_hplc opt_chrom->product recryst->product prep_hplc->product

Caption: A workflow for identifying and resolving impurities in synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol is a general guideline. The choice of stationary phase and eluent must be optimized for each specific compound using thin-layer chromatography (TLC).

  • Slurry Preparation: Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar eluent (e.g., 95:5 n-hexane:ethyl acetate).[8]

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the stationary phase.

  • Sample Loading: Dissolve the crude imidazo[1,2-a]pyrazine product in a minimal amount of a suitable solvent (like DCM or ethyl acetate). For better resolution, it is often preferable to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute the compounds from the column.[8]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazo[1,2-a]pyrazine.

Protocol 2: General Procedure for Liquid-Liquid Extraction (Workup)

This protocol is typically performed after the reaction is complete to remove inorganic salts and highly polar impurities.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an acidic or basic medium, carefully neutralize it by adding a saturated aqueous solution of NaHCO₃ (for acids) or a dilute acid like 1M HCl (for bases).

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, DCM). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure maximum recovery of the product.[6]

  • Washing: Combine all organic extracts and wash them with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.

References

Technical Support Center: Palladium-Catalyzed Amidation of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amidation of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions to overcome common challenges during the synthesis of aminopyrazines.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed amidation of a pyrazine halide giving a low yield?

A1: Low yields in the amidation of pyrazines can stem from several factors:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition and reduced activity.[1] The use of sterically hindered and electron-rich phosphine ligands can mitigate this issue by preventing the pyrazine nitrogen from binding to the palladium center.

  • Poor Reactivity of the Pyrazine Halide: The reactivity of halopyrazines follows the general trend: I > Br > Cl.[1] Chloropyrazines are notably less reactive and often require more active catalyst systems, such as third-generation Buchwald-Hartwig pre-catalysts and ligands, to achieve good conversion.[1]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases like NaOtBu or KOtBu are commonly effective but may be incompatible with sensitive functional groups.[2][3] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used as alternatives, potentially requiring higher temperatures or longer reaction times.[1][3] The solvent must be anhydrous and deoxygenated, with toluene and dioxane being common choices.[4]

Q2: I am observing a significant amount of hydrodehalogenation (reduction of the C-X bond) as a side product. How can this be minimized?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize it:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of hydrodehalogenation relative to the desired amidation.[2]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.[2]

  • Screen Different Ligands: The choice of ligand can significantly influence the prevalence of side reactions. Experimenting with various phosphine ligands may identify one that is less prone to promoting hydrodehalogenation.[2]

Q3: How do I select the appropriate palladium catalyst and ligand for my pyrazine substrate?

A3: The choice of catalyst and ligand is crucial for success.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3] Pre-catalysts are often preferred as they can lead to more reliable formation of the active Pd(0) species.

  • Ligand Selection: For electron-deficient heterocycles like pyrazines, bulky, electron-rich biaryl phosphine ligands are often the most effective.[5] Examples include ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig (e.g., Josiphos) families. The steric bulk helps to promote reductive elimination and prevent catalyst inhibition by the pyrazine nitrogen.[5]

Q4: Can I use ammonia directly for the amidation of halopyrazines?

A4: While challenging, the use of ammonia or ammonia equivalents is possible. Specialized catalyst systems have been developed for the coupling of aryl halides with ammonia. These reactions often require specific ligands and conditions to prevent the formation of diarylamine byproducts.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Catalyst inhibition by pyrazine nitrogen. 3. Insufficiently reactive halide (e.g., chloride). 4. Incorrect base or solvent. 5. Reaction not run under inert atmosphere.1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] 3. For chloropyrazines, use a more active, third-generation Buchwald-Hartwig catalyst system. Consider switching to the corresponding bromopyrazine or iodopyrazine if possible.[1] 4. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and anhydrous, deoxygenated solvents (e.g., toluene, dioxane).[2][3][4] 5. Ensure all reagents and the reaction vessel are properly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Formation of side products (e.g., hydrodehalogenation, homocoupling) 1. Reaction temperature is too high. 2. Inappropriate base. 3. Unfavorable ligand choice.1. Lower the reaction temperature.[2] 2. Use a weaker or less hindered base.[2] 3. Screen a panel of phosphine ligands to find one that minimizes side product formation.[2]
Decomposition of starting material or product 1. Base-sensitive functional groups on the substrate. 2. High reaction temperature.1. Use a weaker base such as K₃PO₄ or Cs₂CO₃.[1][3] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in product purification 1. Formation of palladium black. 2. Residual catalyst and ligand.1. Filter the crude reaction mixture through a pad of celite to remove palladium black. 2. Employ column chromatography for purification. In some cases, treatment with a scavenger resin specific for palladium can be effective.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amidation of a Halopyrazine:

  • Reagent Preparation: In a dry reaction vessel, combine the halopyrazine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) to the reaction vessel.

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Pyrazine-X Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Base-H⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-NR₂ RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Inert Verify Inert Atmosphere and Dry Reagents Start->Check_Inert Screen_Ligand Screen Bulky Phosphine Ligands Check_Inert->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu, K₃PO₄) Screen_Ligand->Screen_Base Success Improved Yield Screen_Ligand->Success Positive Result Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp Screen_Base->Success Positive Result Change_Halide Consider Changing Pyrazine-Cl to Pyrazine-Br/I Optimize_Temp->Change_Halide If still low yield Optimize_Temp->Success Positive Result Change_Halide->Success Positive Result

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Optimizing reaction conditions for the synthesis of imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrimidines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my imidazo[1,2-a]pyrimidine synthesis consistently low?

A1: Low yields can stem from several factors related to reaction conditions. One common issue is the choice of solvent. For instance, using solvents like toluene or dioxane can result in lower yields, sometimes in the range of 25-35%[1]. The nature of the starting materials and the catalyst employed also play a crucial role. Optimization of the catalyst system, temperature, and reaction time is often necessary to improve yields.

Q2: My reaction is producing a complex mixture of side products that are difficult to separate. What could be the cause?

A2: The formation of complex and often inseparable mixtures can be highly dependent on the solvent and temperature used. Solvents such as Dimethylformamide (DMF) and Acetonitrile (MeCN) have been observed to lead to the formation of multiple intermediates and products from their subsequent intramolecular cyclizations[1]. To mitigate this, consider switching to a different solvent system. Additionally, carefully controlling the reaction temperature can help minimize the formation of undesired side products.

Q3: I am struggling with the purification of the final imidazo[1,2-a]pyrimidine product. What are the recommended purification methods?

A3: Purification strategies for imidazo[1,2-a]pyrimidines can vary depending on the specific reaction and the nature of the impurities. In many cases, the desired product precipitates out of the reaction mixture upon cooling. This solid can then be isolated by filtration and washed with a suitable solvent, such as cold absolute ethanol or a mixture of ethyl ether and ethanol, to obtain a pure product without the need for column chromatography[2]. For reactions where the product does not precipitate or when impurities are more challenging to remove, flash silica gel chromatography is a common and effective purification technique[3].

Q4: The reaction between my 2-aminopyrimidine and α-haloketone is not proceeding to completion. What can I do?

A4: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or a suboptimal catalyst. The classic Chichibabin reaction, which utilizes 2-aminopyrimidine and α-haloketones, is a well-established method for synthesizing imidazo[1,2-a]pyrimidines[1]. If the reaction is sluggish, consider increasing the temperature or prolonging the reaction time. The choice of solvent can also influence the reaction rate. In some cases, the addition of a suitable catalyst may be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction conditions for imidazo[1,2-a]pyrimidine synthesis.

Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyrimidines?

A1: The most frequently employed precursors for the synthesis of the imidazo[1,2-a]pyrimidine core are 2-aminopyrimidines and α-haloketones (like 2-bromoacetophenone) or aryl ketones[1][2]. Other synthetic routes may utilize starting materials such as 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides[1].

Q2: What types of catalysts are effective for the synthesis of imidazo[1,2-a]pyrimidines?

A2: A variety of catalysts have been successfully used to promote the synthesis of imidazo[1,2-a]pyrimidines. These include metal-based catalysts such as gold nanoparticles, palladium complexes, and copper salts. Non-metallic catalysts like alumina (Al₂O₃) have also been shown to be effective, particularly in microwave-assisted, solvent-free conditions. The choice of catalyst can significantly impact reaction efficiency and yield.

Q3: Can microwave irradiation be used to improve the synthesis of imidazo[1,2-a]pyrimidines?

A3: Yes, microwave-assisted synthesis has emerged as a valuable technique for the preparation of imidazo[1,2-a]pyrimidines. It often leads to shorter reaction times, improved yields, and can be conducted under solvent-free conditions, aligning with the principles of green chemistry[4]. For instance, imine derivatives of imidazo[1,2-a]pyrimidines have been successfully synthesized with moderate to good yields using microwave irradiation[4].

Q4: How does the choice of solvent affect the outcome of the reaction?

A4: The solvent can have a profound impact on the yield and purity of the synthesized imidazo[1,2-a]pyrimidines. As mentioned in the troubleshooting guide, solvents like DMF and MeCN can lead to the formation of complex mixtures, while toluene and dioxane may result in lower yields[1]. In contrast, greener solvents are also being explored. The optimal solvent depends on the specific synthetic methodology being employed.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of imidazo[1,2-a]pyrimidines, highlighting the impact of different catalysts and solvents on reaction yields.

Table 1: Effect of Catalyst on the Synthesis of Imidazo[1,2-a]pyrimidines

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeToluene80480[5]
CuCl₂1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeToluene804<10[5]
Gold NanoparticlesAryl ketone derivatives, 2-aminopyrimidineGreen SolventHeating-High[6]
Al₂O₃2-aminopyrimidine, 2-bromoarylketonesSolvent-free (Microwave)-1.5-5 minGood

Table 2: Effect of Solvent on the Synthesis of a Tetrahydroimidazo[1,2-a]pyrimidine Derivative

SolventAdditivesTime (h)Yield (%)ObservationsReference
TolueneSodium Acetate1225-35Incomplete reagent conversion[1]
DioxaneSodium Acetate1225-35Incomplete reagent conversion[1]
DMFSodium Acetate--Formation of complex, inseparable mixtures[1]
MeCNSodium Acetate--Formation of complex, inseparable mixtures[1]
EtOHSodium Acetate2HighEfficient product formation[1]
iPrOHSodium Acetate2HighEfficient product formation[1]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of 2-arylimidazo[1,2-a]pyrimidines based on the condensation of 2-aminopyrimidine and an α-bromoarylketone.

Materials:

  • 2-aminopyrimidine

  • Substituted 2-bromoarylketone

  • Catalyst (e.g., Al₂O₃)

  • Solvent (if not solvent-free)

  • Microwave synthesizer or conventional heating setup

  • Filtration apparatus

  • Ethanol or Ethyl ether for washing

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, combine 2-aminopyrimidine (1 equivalent) and the desired 2-bromoarylketone (1 equivalent).

  • Catalyst Addition: If a solid catalyst like Al₂O₃ is used, add it to the reactant mixture.

  • Reaction Conditions:

    • Microwave Irradiation (Solvent-free): Place the reaction vessel in a domestic or laboratory microwave oven and irradiate for the optimized time (typically 90-300 seconds). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Conventional Heating: If using a solvent, dissolve the reactants in the chosen solvent and heat the mixture at the optimized temperature for the required duration, monitoring by TLC.

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • If a solid product has formed, filter the crude product.

    • Wash the isolated solid several times with a suitable solvent such as cold ethanol or a mixture of ethyl ether and ethanol to remove impurities.

    • If necessary, further purify the product by flash silica gel chromatography.

  • Characterization: Characterize the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Mix Reactants: 2-aminopyrimidine & α-bromoarylketone add_catalyst Add Catalyst (e.g., Al₂O₃) prep_reactants->add_catalyst reaction_mw Microwave Irradiation (Solvent-free) add_catalyst->reaction_mw reaction_conv Conventional Heating (with solvent) add_catalyst->reaction_conv monitor_tlc Monitor with TLC reaction_mw->monitor_tlc reaction_conv->monitor_tlc cool Cool to RT monitor_tlc->cool filter Filter Crude Product cool->filter wash Wash with Solvent filter->wash chromatography Flash Chromatography (if needed) wash->chromatography characterization Characterization (NMR, MS, FT-IR) wash->characterization chromatography->characterization

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyrimidines.

troubleshooting_flowchart start Start Synthesis check_yield Low Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No low_yield_solutions Change Solvent (e.g., avoid Toluene/Dioxane) Optimize Catalyst & Temp check_yield->low_yield_solutions Yes incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction No purity_solutions Change Solvent (e.g., avoid DMF/MeCN) Control Temperature check_purity->purity_solutions Yes success Successful Synthesis incomplete_reaction->success No incomplete_solutions Increase Temperature Increase Reaction Time Add/Change Catalyst incomplete_reaction->incomplete_solutions Yes low_yield_solutions->start Retry purity_solutions->start Retry incomplete_solutions->start Retry

Caption: Troubleshooting decision-making for imidazo[1,2-a]pyrimidine synthesis.

References

Technical Support Center: Purification of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the purification of this compound.

Q1: My overall yield of the purified product is very low. What are the potential causes?

Low yields can stem from several stages of the synthesis and purification process.[1] Common factors include:

  • Incomplete Reactions: The synthesis of the imidazo[1,2-a]pyrazine core may not have gone to completion. Consider optimizing reaction conditions such as temperature, reaction time, and catalyst choice.[1][2]

  • Purity of Starting Materials: Impurities in the initial reactants can lead to the formation of side products, consuming your starting materials and complicating purification.[1]

  • Incomplete Oxidation: Many pyrazine syntheses involve a dihydropyrazine intermediate that requires oxidation.[1] If this step is incomplete, the final product will be a mixture.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, chromatography, and crystallization steps.

Q2: I am seeing multiple spots on my TLC plate after initial purification. What are these impurities?

Common impurities in the synthesis of imidazo[1,2-a]pyrazines can include:

  • Unreacted Starting Materials: Such as 2-bromoacetophenone and the corresponding diamine.

  • Polar Imidazole Byproducts: These can be formed from side reactions and are often retained on silica gel.[1]

  • Partially Reduced or Oxidized Species: Depending on the synthetic route, you may have intermediates that have not been fully converted to the final product.

Q3: My column chromatography is not providing good separation. How can I improve it?

Effective column chromatography depends on the proper choice of stationary and mobile phases.

  • Solvent System: For imidazo[1,2-a]pyrazine derivatives, a common eluent system is a mixture of ethyl acetate and hexane. You may need to optimize the ratio to achieve better separation. A gradient elution (gradually increasing the polarity) can also be effective.

  • Stationary Phase: Silica gel is a common choice. Ensure it is properly packed to avoid channeling.

  • Loading: Do not overload the column, as this will lead to poor separation. Dissolve the crude product in a minimal amount of the mobile phase before loading.

Q4: I am having trouble crystallizing the final product. What can I do?

Crystallization can be challenging. Here are some tips:

  • Solvent Selection: The ideal solvent will dissolve your compound when hot but not when cold.[1] Experiment with different solvents or solvent mixtures.

  • Cooling Rate: Avoid rapid cooling, which can cause the product to "crash out" as an impure amorphous solid.[1] Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[1]

  • Purity: The crude product may be too impure to crystallize effectively. Try to purify it further by another method, such as column chromatography, before attempting crystallization.

  • Seeding: If you have a small amount of pure product, you can add a "seed crystal" to induce crystallization.

Q5: Should I purify the free base or the hydrochloride salt?

The choice depends on your downstream application.

  • Free Base: The free base is typically less polar and may be more amenable to standard silica gel chromatography.

  • Hydrochloride Salt: This salt form generally has higher aqueous solubility, which can be advantageous for biological assays.[3] It can also be easier to handle as a solid.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical results from different purification strategies for this compound. Note: These are representative values based on common outcomes for similar compounds and should be optimized for your specific reaction mixture.

Purification MethodPurity (by HPLC)YieldThroughputKey Considerations
Single Column Chromatography 90-95%60-75%ModerateGood for removing baseline impurities. May require optimization of the solvent system.
Recrystallization >98%40-60%LowHighly dependent on solvent choice and initial purity. Can provide very pure material.
Sequential Purification (Column + Recrystallization) >99%30-50%LowRecommended for obtaining highly pure material for analytical or biological studies.
Preparative HPLC >99%20-40%Very LowHigh cost and low throughput, but offers the highest resolution for difficult separations.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and slurry pack with silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Ensure the silica bed is compact and level.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound. The exact gradient will depend on the impurities present.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent (e.g., ethyl acetate, isopropanol, or a mixture) at its boiling point.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.[1]

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature.

    • Once crystals begin to form, place the flask in an ice-water bath to maximize the yield.[1]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity After Initial Purification check_impurities Identify Impurities (TLC/NMR) start->check_impurities polar_impurities Polar Impurities Present check_impurities->polar_impurities Yes nonpolar_impurities Non-Polar Impurities Present check_impurities->nonpolar_impurities No starting_material Starting Material Detected check_impurities->starting_material Maybe solution1 Adjust Column Gradient (More Polar) polar_impurities->solution1 solution4 Attempt Recrystallization polar_impurities->solution4 solution2 Adjust Column Gradient (Less Polar) nonpolar_impurities->solution2 solution3 Re-run Reaction or Purify by Different Method starting_material->solution3

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with imidazo[1,2-a]pyrazine derivatives. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility of this important class of compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrazine compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue known as "crashing out" and typically occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic solvent (like DMSO) into an aqueous medium. The drastic change in solvent polarity causes the compound to exceed its solubility limit and precipitate.

Immediate Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final assay concentration of your compound to a level below its aqueous solubility limit.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute your DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in polarity can prevent precipitation.[1]

  • Increase Mixing Energy: Upon final dilution, ensure rapid and thorough mixing by vortexing or repeated pipetting to help keep the compound in solution.[1]

Q2: My compound appears soluble initially but then precipitates over the course of my multi-hour assay. What could be the cause?

A2: This suggests that your initial concentration is above the compound's thermodynamic solubility but below its kinetic solubility. The initially formed supersaturated solution is unstable and eventually equilibrates by precipitating the excess compound.

Solutions to Consider:

  • Lower Compound Concentration: As with immediate precipitation, reducing the concentration to below the thermodynamic solubility limit is the most effective solution.[1]

  • Control Temperature: Ensure all assay components and the incubator are maintained at a constant temperature, as temperature fluctuations can induce precipitation.[1]

  • Assess Compound Stability: The compound may be degrading over time into less soluble byproducts. Evaluate the compound's stability in the assay buffer over the experiment's time course.

Q3: What is the maximum concentration of DMSO I should use in my cell-based or enzymatic assay?

A3: It is crucial to keep the final DMSO concentration as low as possible, typically below 1% , and ideally below 0.5%.[1] High concentrations of DMSO can not only cause your compound to precipitate but can also directly interfere with the biological assay by affecting protein activity or cell health.[1][2][3] Always run a "vehicle control" with the same final DMSO concentration as your test wells to assess any solvent-induced effects.

Q4: Can I add anything to my assay buffer to improve the solubility of my imidazo[1,2-a]pyrazine compound?

A4: Yes, several additives can help, but they must be validated for compatibility with your specific assay:

  • Bovine Serum Albumin (BSA): Adding a small percentage of BSA (e.g., 0.1% to 0.5%) can help solubilize lipophilic compounds.

  • Detergents: In some cases, a very low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.001% to 0.01%) can prevent compound aggregation.[1] This is a common practice in high-throughput screening (HTS).

Troubleshooting Guide: From Compound Handling to Assay Optimization

This guide provides a logical workflow for diagnosing and solving solubility issues.

G cluster_0 Problem Identification A Compound Precipitates in Assay B Lower Final Concentration A->B C Optimize DMSO % (keep <1%) A->C D Improve Mixing (Vortex, Serial Dilution) A->D E Add BSA (e.g., 0.1%) B->E Still Precipitates C->E Still Precipitates D->E Still Precipitates F Add Detergent (e.g., 0.01% Tween-20) E->F G Salt Formation (e.g., HCl salt) F->G Persistent Issues H Cyclodextrin Complexation G->H If Salt Unstable or Ineffective I Chemical Modification (Add Polar Groups) H->I For Lead Optimization

Caption: A troubleshooting workflow for addressing compound precipitation.

Quantitative Data: Solubility of Imidazo[1,2-a]pyrazine Analogs

Improving solubility often involves a trade-off with other properties like cell permeability and potency. The following table provides illustrative data on how different strategies can impact solubility.

Compound/StrategyModificationKinetic Solubility (pH 7.4)Comments
Lead Compound 1 Parent Scaffold~5 µMPoorly soluble, limiting for in vivo studies.[4]
Analog 12h Addition of a cyclic amine (piperidine)125 µMThe addition of an ionizable tertiary amine significantly improves solubility.[4]
Analog with Acyclic Amine Addition of an acyclic tertiary amine>250 µMAcyclic amines can provide an even greater boost in solubility.[4]
Parent Scaffold Imidazo[1,2-a]pyrazine100 mg/mL (in 100% DMSO)Highly soluble in pure DMSO, but this does not reflect aqueous solubility.[5]
Salt Form 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine HClSignificantly higher than free baseFormation of a hydrochloride salt is a common and effective method to increase aqueous solubility.[6]

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments aimed at improving the solubility of your imidazo[1,2-a]pyrazine compounds.

Protocol 1: Kinetic Solubility Measurement by the Shake-Flask Method

This protocol determines the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking many assay conditions.[7][8][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test imidazo[1,2-a]pyrazine compound in 100% DMSO.

  • Dilution: In a microplate or vial, add a small volume of the DMSO stock solution to a phosphate buffer (e.g., 50 mM, pH 7.4) to achieve a final theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept constant and low (e.g., 2%).

  • Equilibration: Seal the plate or vial and shake at room temperature (or 37°C) for 2 hours.

  • Separation of Precipitate: Filter the samples through a solubility filter plate (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.

  • Quantification: Transfer the clear supernatant or filtrate to a new plate. Analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: Compare the measured concentration in the supernatant to a calibration curve prepared from the stock solution to determine the kinetic solubility.

Protocol 2: Preparation of an Imidazo[1,2-a]pyrazine Hydrochloride (HCl) Salt

Converting a basic compound to its salt form can dramatically increase aqueous solubility. This is a general procedure based on a published synthesis.[6]

  • Dissolution: Dissolve the purified imidazo[1,2-a]pyrazine free base in a suitable organic solvent (e.g., acetonitrile, methanol, or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a solution of HCl gas in the chosen solvent) to the stirred solution of the free base at room temperature.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes to 2 hours) to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the organic solvent used for the reaction (or diethyl ether) to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting salt under vacuum to obtain the final product. Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent aqueous solubility.[10][11]

  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.

  • Compound Addition: Add an excess amount of the solid imidazo[1,2-a]pyrazine compound to each cyclodextrin solution.

  • Equilibration: Shake the resulting suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved compound.

  • Analysis: Carefully collect the clear supernatant and analyze the concentration of the dissolved imidazo[1,2-a]pyrazine using a validated HPLC method.

  • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the complex's stability constant.

Signaling Pathway Visualization

Many imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Understanding this can help in designing cell-based assays.

G cluster_3 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound_point Compound Imidazo[1,2-a]pyrazine Inhibitor Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazo[1,2-a]pyrazine compound.

References

Navigating the Complex NMR Landscape of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting the complex NMR spectra of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This fused heterocyclic system, while a valuable scaffold in medicinal chemistry, can present significant challenges in spectral analysis due to its unique structural features. This guide offers practical solutions to common experimental hurdles and detailed insights into spectral interpretation.

Troubleshooting Common NMR Issues

This section addresses specific problems that may arise during the NMR analysis of this compound and related compounds.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Unresolved Resonances in the Aliphatic Region (5,6,7,8-positions) 1. Conformational exchange or restricted rotation of the tetrahydro-pyrazine ring on the NMR timescale.2. Sample viscosity is too high.3. Presence of paramagnetic impurities.1. Perform variable temperature (VT) NMR studies. Acquiring spectra at elevated temperatures can increase the rate of conformational exchange, leading to sharper signals. 2. Dilute the sample or use a less viscous deuterated solvent.3. Ensure all glassware is scrupulously clean. If necessary, pass the sample through a small plug of silica gel or alumina in a Pasteur pipette to remove paramagnetic species.
Overlapping Aromatic Signals (Phenyl and Imidazole Protons) 1. Similar electronic environments of the protons.2. Insufficient magnetic field strength.1. Utilize 2D NMR techniques such as COSY and TOCSY to identify spin systems and trace correlations.2. If available, use a higher field NMR spectrometer to increase spectral dispersion.
Presence of Water or Residual Solvent Peaks Obscuring Signals 1. Incomplete drying of the sample or NMR tube.2. Use of non-anhydrous deuterated solvent.1. Dry the sample thoroughly under high vacuum before dissolution. Oven-dry NMR tubes and cool them in a desiccator before use.2. Use freshly opened or properly stored anhydrous deuterated solvents. For stubborn water peaks, a D₂O shake can be performed to exchange labile protons.
Inconsistent Chemical Shifts Between Samples 1. Differences in sample concentration.2. Variations in solvent, pH, or temperature.1. Maintain consistent sample concentrations for comparative studies.2. Use the same deuterated solvent, ensure the pH is consistent (especially for salts), and record the temperature at which the spectrum was acquired.
Poor Signal-to-Noise Ratio 1. Low sample concentration.2. Insufficient number of scans.1. Increase the sample concentration if possible.2. Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans.

Frequently Asked Questions (FAQs)

Q1: How can I definitively assign the proton and carbon signals of the tetrahydro-pyrazine ring?

A1: A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

  • ¹H NMR: Provides information on chemical shifts and coupling patterns. The protons on the tetrahydro-pyrazine ring will typically appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: Indicates the number of unique carbon environments.

  • DEPT-135/90: Helps differentiate between CH₃, CH₂, and CH groups. DEPT-135 will show CH₂ groups as negative peaks, while CH and CH₃ groups will be positive. DEPT-90 will only show CH signals.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to trace the connectivity within the saturated ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for confirming the overall connectivity of the molecule, including the attachment of the phenyl ring.

Q2: I am observing more signals than expected in my ¹H NMR spectrum. What could be the cause?

A2: This is a common issue with molecules that can exist as rotamers or conformers that are slowly interconverting on the NMR timescale. The barrier to rotation around certain bonds, or the ring-flipping of the tetrahydro-pyrazine moiety, can be high enough to result in distinct sets of signals for each conformation. To confirm this, you can perform a variable temperature (VT) NMR experiment. If the extra signals coalesce into a single set of averaged signals at a higher temperature, this confirms the presence of conformers.

Q3: The chemical shifts of the imidazole protons seem to be very sensitive to the solvent used. Why is this?

A3: The chemical shifts of protons on heteroaromatic rings, like the imidazole portion of this molecule, are highly dependent on the solvent due to factors such as hydrogen bonding and solvent polarity. Protic solvents, in particular, can hydrogen bond with the nitrogen atoms of the imidazole ring, significantly altering the electron density and thus the chemical shifts of the nearby protons. When reporting NMR data, it is crucial to specify the solvent used.

Q4: What is the expected chemical shift range for the protons and carbons of this compound?

A4: While the exact chemical shifts can vary depending on the solvent and other experimental conditions, the following table provides an approximate guide based on data for structurally related compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Imidazole CH~7.0 - 7.5~110 - 120
Phenyl CH (ortho)~7.6 - 7.9~125 - 128
Phenyl CH (meta)~7.2 - 7.4~127 - 129
Phenyl CH (para)~7.1 - 7.3~124 - 126
Phenyl C (ipso)-~130 - 135
Tetrahydro-pyrazine CH₂~3.0 - 4.5~40 - 55
Bridgehead C-~135 - 145
Imidazole C-phenyl-~140 - 150

Experimental Protocols

Standard NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the compound.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spinner turbine.

Protocol for Air-Sensitive or Hygroscopic Samples

For compounds that are sensitive to air or moisture, the following protocol using a Schlenk line is recommended:

  • Place the solid sample into a J. Young NMR tube.

  • Attach the J. Young tube to a Schlenk line via an appropriate adapter.

  • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a gas-tight syringe, add the required volume of anhydrous deuterated solvent to the tube under a positive pressure of inert gas.

  • Seal the J. Young tube and gently agitate to dissolve the sample.

Visualizations

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for the complete structural elucidation of a complex molecule like this compound using various NMR techniques.

NMR_Workflow NMR Structure Elucidation Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Interpretation & Assignment H1_NMR ¹H NMR Assign_Protons Assign Proton Spin Systems H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbons C13_NMR->Assign_Carbons DEPT DEPT-90 & DEPT-135 DEPT->Assign_Carbons COSY COSY COSY->Assign_Protons HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Confirm_Connectivity Confirm Connectivity & Quaternary Carbons HMBC->Confirm_Connectivity Assign_Protons->HSQC Assign_Carbons->HMBC Final_Structure Final Structure Assignment Confirm_Connectivity->Final_Structure

Caption: A logical workflow for NMR-based structure elucidation.

Gq Protein Signaling Pathway

This compound derivatives have been investigated as potential modulators of G protein-coupled receptor (GPCR) signaling. The following diagram illustrates a simplified Gq protein signaling cascade, a common target in drug discovery.

Gq_Signaling Gq Protein Signaling Pathway Ligand Ligand (e.g., 2-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine derivative) GPCR GPCR (Gq-coupled) Ligand->GPCR Binds to Gq Gq Protein (inactive) GPCR->Gq Activates Gq_active Gq Protein (active) Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cell_response Cellular Response PKC->Cell_response Phosphorylates targets leading to

Caption: A simplified diagram of the Gq protein signaling pathway.

Minimizing off-target effects of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on published data for structurally related compounds within the imidazo[1,2-a]pyrazine class. The specific on-target and off-target profile of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has not been extensively characterized in publicly available literature. This guide provides a framework for troubleshooting potential off-target effects based on known activities of similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary targets of this compound?

A1: While specific targets for this exact molecule are not definitively established in the literature, the imidazo[1,2-a]pyrazine scaffold has been associated with several protein families. Researchers should consider the possibility that their compound interacts with:

  • G-protein-coupled receptors (GPCRs): Specifically, derivatives of tetrahydroimidazo[1,2-a]pyrazine have been investigated as inhibitors of Gαq proteins.

  • Ion Channels: Some derivatives have been identified as potent inhibitors of the transient receptor potential canonical 5 (TRPC5) channel.

  • Kinases: The broader imidazo[1,2-a]pyrazine class has been shown to inhibit various kinases, including Aurora kinases and PI3Kα.

Q2: I am observing unexpected cytotoxicity in my cell-based assay. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common manifestation of off-target effects. This can occur if the compound interacts with proteins essential for cell survival, independent of its intended target. It is crucial to differentiate between on-target and off-target cytotoxicity.

Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target activity?

A3: Differentiating on-target from off-target effects is a critical step in compound validation. Here are a few strategies:

  • Use a structurally related inactive control: Synthesize or obtain a close analog of your compound that is predicted to be inactive against the intended target. If this inactive analog still produces the same cellular phenotype, it is likely an off-target effect.

  • Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If your compound no longer elicits the same effect in these modified cells, it provides strong evidence for on-target activity.

  • Rescue experiments: If your compound inhibits a specific step in a signaling pathway, try to "rescue" the phenotype by introducing a constitutively active downstream component of that pathway.

Q4: My compound's potency in a cell-based assay is significantly different from its biochemical potency. What could be the reason?

A4: Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:

  • Cell permeability: The compound may have poor penetration across the cell membrane.

  • Efflux pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolism: The compound may be metabolized into a less active or inactive form within the cell.

  • Off-target effects: The observed cellular phenotype might be a composite of both on-target and off-target activities, leading to a different apparent potency.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

If you observe a decrease in cell viability that is inconsistent with the expected mechanism of action, consider the following troubleshooting steps:

Troubleshooting Workflow for Unexpected Cytotoxicity

start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->dose_response compare_ic50 Compare Cytotoxicity IC50 with On-Target EC50/IC50 dose_response->compare_ic50 ic50_similar IC50 values are similar compare_ic50->ic50_similar Similar? ic50_different Cytotoxicity IC50 is significantly lower compare_ic50->ic50_different Different? on_target_phenotype Phenotype may be on-target. Investigate apoptosis/cell cycle arrest. ic50_similar->on_target_phenotype off_target_phenotype Likely off-target cytotoxicity. Proceed with off-target investigation. ic50_different->off_target_phenotype target_knockdown Test in Target Knockdown/Knockout Cells off_target_phenotype->target_knockdown phenotype_persists Cytotoxicity persists target_knockdown->phenotype_persists Persists? phenotype_rescued Cytotoxicity is rescued target_knockdown->phenotype_rescued Rescued? confirm_off_target Confirms off-target cytotoxicity. phenotype_persists->confirm_off_target confirm_on_target Supports on-target mechanism. phenotype_rescued->confirm_on_target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary: Hypothetical IC50 Values

Assay TypeCompoundIC50 / EC50 (µM)
On-Target
Gαq Inhibition (Biochemical)This compound1.5
TRPC5 Inhibition (Patch Clamp)This compound2.3
Aurora Kinase B (Biochemical)This compound5.8
Cell-Based
Cell Viability (72h, HeLa cells)This compound25.4
Cell Viability (72h, HEK293 cells)This compound> 50

This is example data and should be experimentally determined.

Issue 2: Inconsistent Results in GPCR-related Assays (e.g., Calcium Flux)

Given that related compounds inhibit Gαq, you might be assessing this pathway.

Potential Gαq Signaling Pathway

ligand Ligand gpcr GPCR ligand->gpcr g_protein Gαq/11 gpcr->g_protein activates plc PLCβ g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r pkc PKC dag->pkc activates er Endoplasmic Reticulum ca2 Ca²⁺ Release er->ca2 ip3r->er on downstream Downstream Signaling ca2->downstream pkc->downstream compound 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine compound->g_protein inhibits

Caption: Potential inhibition of the Gαq signaling pathway.

Troubleshooting Table for Calcium Flux Assays

ObservationPotential CauseSuggested Solution
High background fluorescence Autofluorescence of the compound.Run a control with the compound in cell-free media. If fluorescent, consider a different assay readout.
Cell stress or death.Ensure cells are healthy and not overgrown. Use a lower, non-toxic concentration of the compound.
No response to agonist Compound is a potent antagonist.This may be the intended on-target effect. Confirm with a dose-response curve.
Incorrect assay conditions.Verify agonist concentration, incubation times, and buffer composition.
Variable results Inconsistent cell plating or dye loading.Ensure uniform cell density and consistent dye loading procedures.
Compound precipitation.Check the solubility of the compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final concentration is low and consistent).
Issue 3: Conflicting Data in Kinase Assays

The imidazo[1,2-a]pyrazine scaffold is common in kinase inhibitors. Off-target kinase inhibition is a frequent occurrence.

Workflow for Investigating Off-Target Kinase Activity

Caption: Workflow for identifying off-target kinase activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is to assess the general cytotoxicity of the compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Intracellular Calcium Flux Assay

This protocol is for assessing Gαq-mediated calcium release.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Wash cells with HBSS (Hank's Balanced Salt Solution). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Compound Incubation: Wash cells with HBSS to remove excess dye. Add this compound at various concentrations and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a known agonist for the Gαq-coupled receptor of interest and continue to measure the fluorescence signal over time.

  • Analysis: Calculate the change in fluorescence intensity upon agonist addition in the presence and absence of your compound.

Protocol 3: Western Blot for Phosphorylated Kinase Substrates

This protocol can be used to validate the inhibition of a specific kinase pathway in cells.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with this compound for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for the phosphorylated substrate of the kinase of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein as a loading control.

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-a]pyrazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working with imidazo[1,2-a]pyrazine-based drug candidates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of limited oral bioavailability within this chemical class.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent oral bioavailability with our lead imidazo[1,2-a]pyrazine candidate in preclinical species. What are the most probable causes?

A1: Low oral bioavailability for imidazo[1,2-a]pyrazine compounds typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The planar, aromatic nature of the imidazo[1,2-a]pyrazine core can lead to low solubility in gastrointestinal fluids, limiting the amount of drug available for absorption.

  • High First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver and intestinal wall. Common metabolic pathways include oxidation and demethylation, particularly if the structure contains susceptible moieties like piperazine rings.[1]

  • Efflux Transporter Activity: The drug candidate may be a substrate for efflux transporters such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound back into the intestinal lumen, thereby reducing net absorption.

  • Low Permeability: While many small molecule inhibitors have good passive permeability, structural features of some imidazo[1,2-a]pyrazine derivatives might hinder their ability to efficiently cross the intestinal epithelium.

Q2: How can we systematically investigate the root cause of poor oral bioavailability for our imidazo[1,2-a]pyrazine candidate?

A2: A tiered experimental approach is recommended to diagnose the underlying issues. This typically involves a series of in vitro assays followed by in vivo pharmacokinetic studies. The general workflow includes assessing solubility, permeability, and metabolic stability to build a comprehensive profile of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Q3: What are the initial in vitro assays we should perform to predict the oral bioavailability of our imidazo[1,2-a]pyrazine compounds?

A3: To build a predictive profile of your compound's potential for oral absorption, the following in vitro assays are crucial:

  • Kinetic Aqueous Solubility: Determines the dissolution rate and maximum concentration of the compound in buffers mimicking physiological pH.

  • Caco-2 Permeability Assay: This cell-based assay assesses the bidirectional permeability of a compound across a monolayer of human intestinal cells, providing an indication of its intestinal absorption and whether it is a substrate for efflux transporters.

  • Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver enzymes, primarily cytochrome P450s, giving an early indication of its susceptibility to first-pass metabolism.

Q4: Our imidazo[1,2-a]pyrazine candidate shows high efflux in the Caco-2 assay. What structural modifications can we consider to mitigate this?

A4: High efflux, often mediated by P-glycoprotein, is a significant hurdle. Strategic structural modifications can reduce a compound's affinity for these transporters. For related heterocyclic scaffolds, the introduction of fluorine atoms has been shown to significantly reduce P-gp mediated efflux and improve bioavailability. Other strategies include the incorporation of more polar groups or constrained secondary amines to disrupt the key interactions with the efflux pump.

Q5: We have identified metabolic instability as the primary issue. What are common metabolic "soft spots" on the imidazo[1,2-a]pyrazine scaffold and how can they be addressed?

A5: Common metabolic liabilities in related heterocyclic compounds include N-demethylation of piperazine rings and oxidation of electron-rich aromatic regions.[1] To address this, consider the following medicinal chemistry strategies:

  • Blocking Metabolic Sites: Introduce bulky groups or fluorine atoms near the site of metabolism to sterically hinder enzyme access.

  • Replacing Liable Groups: Substitute metabolically unstable moieties with more robust alternatives. For example, replacing an N-methylpiperazine with a different heterocyclic group.

  • Isosteric Replacements: Swapping parts of the molecule with bioisosteres can alter metabolic susceptibility while retaining desired pharmacological activity.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

If your imidazo[1,2-a]pyrazine candidate exhibits poor solubility, consider the following troubleshooting steps and formulation approaches.

StrategyDescriptionKey Considerations
Salt Formation For ionizable compounds, forming a pharmaceutically acceptable salt can significantly improve solubility and dissolution rate.The compound must have a suitable pKa. The resulting salt form should be physically and chemically stable.
Particle Size Reduction Techniques like micronization or nanomilling increase the surface area of the drug, leading to faster dissolution.Can be highly effective for "brick-dust" like molecules. Requires specialized equipment.
Amorphous Solid Dispersions Dispersing the crystalline drug in a polymer matrix in an amorphous, higher-energy state enhances its apparent solubility.The amorphous form must be stabilized by the polymer to prevent recrystallization. Common polymers include HPMC and PVP.
Lipid-Based Formulations Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.Suitable for lipophilic ("grease-ball") compounds. The formulation must be optimized for droplet size and stability upon dispersion.
Co-crystals Forming a crystalline structure with a benign co-former can alter the physicochemical properties, including solubility.Requires screening for suitable co-formers and characterization of the resulting co-crystal.
Issue 2: High First-Pass Metabolism

If in vitro data suggests your compound is rapidly metabolized, use the following guide to confirm and address the issue.

StepActionExpected Outcome
1. In Vitro Metabolite Identification Incubate the compound with liver microsomes or hepatocytes and analyze the resulting mixture by LC-MS/MS.Identification of the major metabolites and the specific sites of metabolic modification on the molecule.
2. Reaction Phenotyping Use specific chemical inhibitors or recombinant CYP enzymes to identify the primary CYP isoforms responsible for the metabolism.Pinpoints which CYP enzymes (e.g., CYP3A4, CYP2D6) are the main contributors to the compound's clearance.
3. Structural Modification Based on the metabolite ID, rationally design new analogues to block or reduce the metabolic liability.New compounds with improved half-life in microsomal stability assays.
4. In Vivo Pharmacokinetic Comparison Conduct a pharmacokinetic study in rodents comparing the parent compound with the new, more stable analogue.The new analogue should exhibit lower clearance and a higher area under the curve (AUC) after oral administration.

Data Presentation: Pharmacokinetic Parameters of Imidazo-Fused Heterocycles

The following tables summarize pharmacokinetic data for a selection of imidazo-fused heterocyclic compounds from published studies, illustrating the impact of structural modifications on oral bioavailability.

Table 1: In Vitro and In Vivo Pharmacokinetic Data for Imidazo[1,2-b]pyridazine Derivatives

CompoundHuman Liver Microsomal Stability (% remaining after 10 min)Rat Liver Microsomal Stability (% remaining after 10 min)Mouse Liver Microsomal Stability (% remaining after 10 min)Caco-2 Permeability (nm/s)Rat Oral Bioavailability (%)
4 11141--
5 99764434Very Low
6 ----114

Data adapted from a study on Tyk2 JH2 inhibitors, demonstrating a significant improvement in metabolic stability and subsequent oral bioavailability through structural modification.[2]

Table 2: Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives in Mice

CompoundIV Clearance (mL/min/kg)Oral Cmax (ng/mL)Oral AUC (ng*h/mL)Oral Bioavailability (%)
11 33---
trans-27 242-3x higher than 112-3x higher than 11Significantly improved vs. 11

Data from a study on PDGFR inhibitors, where the introduction of a single fluorine atom (in trans-27) led to reduced clearance and improved oral exposure compared to the parent compound (11).

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of an imidazo[1,2-a]pyrazine drug candidate by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • Add the liver microsomes to the wells of a 96-well plate.

  • Add the test compound to the wells and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and in vitro intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of an imidazo[1,2-a]pyrazine drug candidate.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • Control compounds for low and high permeability (e.g., atenolol, propranolol) and efflux (e.g., digoxin)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare dosing solutions of the test compound in transport buffer.

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_in_vitro In Vitro Assessment cluster_decision Go/No-Go Decision cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis Solubility Aqueous Solubility Assay Decision1 Favorable In Vitro Profile? Solubility->Decision1 Permeability Caco-2 Permeability Assay Permeability->Decision1 Metabolism Microsomal Stability Assay Metabolism->Decision1 PK_Study Rodent Pharmacokinetic Study (IV and PO dosing) Decision1->PK_Study Yes Optimization Medicinal Chemistry/ Formulation Optimization Decision1->Optimization No Analysis Calculate F%, CL, Vd, T1/2 PK_Study->Analysis Optimization->Solubility Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed in Vivo Check_Sol Assess Aqueous Solubility Start->Check_Sol Check_Perm Assess Caco-2 Permeability & Efflux Start->Check_Perm Check_Met Assess Microsomal Stability Start->Check_Met Sol_Low Low Solubility Check_Sol->Sol_Low Perm_Low Low Permeability/ High Efflux Check_Perm->Perm_Low Met_High High Metabolism Check_Met->Met_High Sol_Fix Formulation Strategies (e.g., Solid Dispersion) Sol_Low->Sol_Fix Address Perm_Fix Structural Modification (Reduce P-gp Affinity) Perm_Low->Perm_Fix Address Met_Fix Structural Modification (Block Metabolic Sites) Met_High->Met_Fix Address Putative_Metabolic_Pathway Parent Imidazo[1,2-a]pyrazine Parent Drug PhaseI Phase I Metabolism (CYP450 Enzymes) Parent->PhaseI Oxidation Metabolite 1 (Hydroxylation) PhaseI->Oxidation Oxidation Demethylation Metabolite 2 (N-Demethylation) PhaseI->Demethylation Demethylation PhaseII Phase II Metabolism (e.g., UGT Enzymes) Oxidation->PhaseII Excretion Excretion (Urine/Feces) Demethylation->Excretion Glucuronide Metabolite 3 (Glucuronide Conjugate) PhaseII->Glucuronide Glucuronide->Excretion

References

Validation & Comparative

Comparative Analysis of FR900359 and 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tool compounds and potential therapeutic agents, a detailed understanding of molecular structure, mechanism of action, and biological activity is paramount. This guide provides a comparative overview of two distinct heterocyclic compounds: FR900359, a well-characterized selective Gq protein inhibitor, and 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a less-explored molecule with potential biological relevance. Due to a significant disparity in the available scientific literature, this comparison will focus on a comprehensive analysis of FR900359, while contextualizing this compound based on the known activities of its structural class.

Overview and Chemical Structures

FR900359 is a cyclic depsipeptide of microbial origin, renowned for its potent and selective inhibition of the Gq/11 family of G proteins.[1][2] Its complex structure features a macrocyclic core composed of amino and hydroxy acids.

This compound belongs to the imidazo[1,2-a]pyrazine class of nitrogen-containing fused heterocyclic compounds. This scaffold is recognized for its broad range of biological activities, though specific data for this particular derivative is scarce.[3]

FeatureFR900359This compound
Chemical Class Cyclic DepsipeptideImidazo[1,2-a]pyrazine
Molecular Formula C₄₉H₇₅N₇O₁₅C₁₂H₁₃N₃
Molecular Weight 1002.17 g/mol 199.26 g/mol
Known Primary Target Gαq/11 subunit of heterotrimeric G proteinsNot definitively established in public literature

FR900359: A Deep Dive into a Selective Gq Inhibitor

FR900359 has emerged as an invaluable tool for dissecting Gq-mediated signaling pathways and holds promise for therapeutic development in areas such as oncology and inflammatory diseases.

Mechanism of Action

FR900359 functions as a selective inhibitor of Gq, G11, and G14 alpha subunits of heterotrimeric G proteins. It acts by preventing the exchange of GDP for GTP on the Gα subunit, thereby locking it in an inactive state and uncoupling it from its upstream G protein-coupled receptor (GPCR). This blockade of Gq activation prevents the subsequent activation of downstream effector enzymes like phospholipase C (PLC), which in turn abrogates the production of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Gq_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP-βγ GPCR->Gq_inactive Agonist Binding Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC FR900359 FR900359 FR900359->Gq_inactive Inhibits GDP release

Figure 1: Inhibition of the Gq Signaling Pathway by FR900359.
Biological Activities and Quantitative Data

FR900359 exhibits potent inhibitory activity against Gq-mediated cellular responses. Its efficacy is often quantified by its half-maximal inhibitory concentration (IC₅₀) in various functional assays.

Assay TypeCell LineStimulusMeasured ResponseIC₅₀ (nM)Reference
IP-One AssayHEK293Carbachol (M3 Receptor)Inositol Monophosphate~5-20[4]
Calcium MobilizationVariousAgonists for Gq-coupled GPCRsIntracellular Ca²⁺~10-50N/A
GTPγS BindingMembranes from Sf9 cellsBradykinin (B2 Receptor)[³⁵S]GTPγS binding~30N/A

Note: Specific IC₅₀ values can vary depending on the cell type, receptor expression levels, and assay conditions.

Experimental Protocols

Inositol Monophosphate (IP-One) Assay for Gq Activity

This assay quantifies the accumulation of inositol monophosphate (IP₁), a downstream product of PLC activation, as a measure of Gq pathway activation.

  • Cell Culture and Plating: HEK293 cells stably expressing a Gq-coupled receptor of interest are cultured and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of FR900359 or vehicle control for a specified time.

  • Stimulation: The cells are then stimulated with an appropriate agonist for the expressed GPCR.

  • Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP₁ is measured using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Data Analysis: The fluorescence signal is inversely proportional to the IP₁ concentration. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

IP_One_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add FR900359 at various concentrations plate_cells->add_compound incubate1 Pre-incubate add_compound->incubate1 add_agonist Add GPCR agonist incubate1->add_agonist incubate2 Incubate for stimulation add_agonist->incubate2 lyse_cells Lyse cells incubate2->lyse_cells detect_ip1 Detect IP1 via HTRF lyse_cells->detect_ip1 analyze_data Analyze data and calculate IC50 detect_ip1->analyze_data end End analyze_data->end

Figure 2: Workflow for the IP-One Assay to measure Gq inhibition.

This compound: An Emerging Profile

In stark contrast to FR900359, there is a significant lack of published, peer-reviewed data on the specific biological activities and mechanism of action of this compound. The available information is primarily from chemical suppliers and databases.

Potential Biological Activities Based on Scaffold

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] These include:

  • Kinase Inhibition: Various derivatives have been developed as inhibitors of kinases such as Aurora kinases, PI3K, and c-Met.[5][6][7]

  • Anticancer Activity: As a consequence of kinase inhibition and other mechanisms, many compounds with this core structure show antiproliferative effects against cancer cell lines.[2][8]

  • Antiviral and Antimicrobial Properties: Some imidazo[1,2-a]pyrazine derivatives have been investigated for their activity against viruses and bacteria.[9]

  • Central Nervous System (CNS) Activity: This class of compounds has been explored for various CNS applications, including as modulators of AMPA receptors.[10]

Notably, a study on a library of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives identified compounds that can silence Gαq proteins, suggesting that the core structure of this compound is compatible with Gq inhibition.[4] However, without direct experimental evidence for the 2-phenyl substituted version, this remains speculative.

Comparative Summary and Future Directions

FeatureFR900359This compound
Mechanism of Action Selective inhibitor of Gαq/11 GDP/GTP exchange.Undetermined. The scaffold is known to interact with various targets, including kinases and potentially G proteins.
Supporting Data Extensive peer-reviewed literature with quantitative data, in vitro and in vivo studies.Primarily catalog data; lack of specific biological studies in the public domain.
Use in Research Widely used as a pharmacological tool to study Gq signaling.Primarily as a chemical intermediate for the synthesis of other compounds.
Therapeutic Potential Investigated for cancer, asthma, and other inflammatory conditions.Speculative, based on the broad activities of the parent scaffold.

FR900359 stands as a robust and reliable tool for the specific inhibition of Gq signaling pathways. Its well-defined mechanism of action and extensive characterization make it the gold standard for studies requiring the blockade of this pathway.

This compound, on the other hand, represents an area ripe for investigation. While its chemical scaffold is associated with a multitude of biological activities, its specific targets and pharmacological profile are yet to be elucidated. Researchers in drug discovery may find this compound to be an interesting starting point for screening campaigns, particularly in the areas of oncology, virology, and neuroscience. Future studies are necessary to determine if it shares the Gq inhibitory properties of other members of its chemical class and to uncover its full therapeutic potential. Direct experimental evaluation of this compound in a battery of biological assays is the critical next step to enable any meaningful comparison with well-vetted pharmacological agents like FR900359.

References

Comparative Efficacy of Imidazopyrazine Derivatives and Other Kinase Inhibitors in MCF-7 Breast Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel kinase inhibitors is crucial for advancing cancer therapeutics. This guide provides a review of the available experimental data on the efficacy of imidazo[1,2-a]pyrazine derivatives and other prominent kinase inhibitors in the MCF-7 breast cancer cell line. While direct comparative studies on 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are not publicly available, this guide summarizes data on structurally related compounds and established kinase inhibitors to provide a relevant comparative context.

Introduction to Kinase Inhibition in Breast Cancer

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, including breast cancer, making them prime targets for therapeutic intervention. The MCF-7 cell line, an estrogen-receptor-positive human breast adenocarcinoma cell line, is a workhorse model for studying the efficacy of anticancer compounds. This guide focuses on the cytotoxic effects of various kinase inhibitors on these cells, presenting key data in a comparative format.

Comparative Cytotoxicity in MCF-7 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several kinase inhibitors and related heterocyclic compounds in MCF-7 cells. A lower IC50 value indicates greater potency in inhibiting cell growth.

Compound ClassCompoundTarget/Associated Kinase(s)IC50 in MCF-7 Cells (µM)Reference
Imidazo[1,2-b]pyridazine Derivatives Compound 4e CSF1R, ErbB2, BRAF, MEK21-10[1][2]
Compound 4f Not Specified1-10[1][2]
Imidazo[1,2-a]pyridine Derivative Compound 12b Not Specified11[3]
Multi-Kinase Inhibitors Dasatinib BCR-ABL, SRC family0.67
Sorafenib Raf/Mek/Erk pathway16.0
Erlotinib EGFR>30
Reference Drugs 5-Fluorouracil Thymidylate SynthaseNot Specified (Used as control)[1]
Etoposide Topoisomerase IINot Specified (Used as control)[1]

Experimental Methodologies

The data presented in this guide are derived from standard in vitro assays designed to assess the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to determine the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of a Typical MTT Assay:

MTT_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed MCF-7 cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for a specified period (e.g., 48h or 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 add_solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->add_solvent read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_viability Calculate cell viability as a percentage of control read_absorbance->calculate_viability determine_ic50 Determine IC50 values from dose-response curves calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Protocol Details:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., imidazopyrazine derivatives, other kinase inhibitors) and control substances.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength corresponding to the formazan dye.

  • Data Analysis: Cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors exert their effects by blocking the activity of specific kinases involved in cancer cell proliferation and survival. The diagram below illustrates some of the key signaling pathways in MCF-7 cells that are targeted by the kinase inhibitors discussed.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CSF1R CSF1R CSF1R->PI3K SRC SRC SRC->RAS STAT3 STAT3 SRC->STAT3 RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Erlotinib Erlotinib Erlotinib->EGFR inhibits Dasatinib Dasatinib Dasatinib->SRC inhibits Sorafenib Sorafenib Sorafenib->RAF inhibits Imidazopyridazines Imidazo[1,2-b]pyridazines (e.g., 4e) Imidazopyridazines->CSF1R inhibits Imidazopyridazines->RAF inhibits Imidazopyridazines->MEK inhibits

Caption: Key signaling pathways in MCF-7 cells targeted by various kinase inhibitors.

Discussion and Future Directions

The available data indicates that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit promising cytotoxic activity against MCF-7 cells, with IC50 values in the low micromolar range.[1][2] This positions them as compounds of interest for further investigation in breast cancer research. Comparatively, established multi-kinase inhibitors like Dasatinib show potent sub-micromolar activity, while others like Sorafenib are effective at higher concentrations.

The absence of specific data for this compound highlights a gap in the current literature. Future studies should aim to directly assess the efficacy of this and other novel imidazo[1,2-a]pyrazine derivatives in MCF-7 cells and compare them head-to-head with both standard chemotherapeutic agents and other targeted kinase inhibitors. Such studies would be invaluable for elucidating the structure-activity relationships within this chemical class and identifying lead candidates for further preclinical and clinical development.

Furthermore, mechanistic studies are warranted to identify the specific kinase targets of the most potent imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives and to understand their downstream effects on cell signaling pathways, apoptosis, and cell cycle progression in breast cancer cells.

References

Validating the inhibitory effect of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on Gαq signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on Gαq signaling against other known Gαq inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in research and drug development.

Introduction to Gαq Signaling and its Inhibition

The Gαq signaling pathway is a crucial cellular communication cascade initiated by the activation of G protein-coupled receptors (GPCRs). Upon activation, the Gαq subunit of the heterotrimeric G protein activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is integral to numerous physiological processes, and its dysregulation is implicated in various diseases, making Gαq inhibitors valuable tools for research and potential therapeutics.

This compound belongs to a class of imidazo[1,2-a]pyrazine derivatives that have been investigated for their Gαq inhibitory potential. This guide will compare its activity with the well-established Gαq inhibitors, YM-254890 and FR900359.

Gαq Signaling Pathway

Galphaq_Signaling_Pathway GPCR GPCR Galphaq_inactive Gαq-GDP/Gβγ GPCR->Galphaq_inactive Agonist Galphaq_active Gαq-GTP Galphaq_inactive->Galphaq_active GTP/GDP Exchange Gbetagamma Gβγ PLCb PLCβ Galphaq_active->PLCb PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inhibitor 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Inhibitor->Galphaq_inactive Inhibition

Caption: The Gαq signaling cascade and the inhibitory point of action.

Comparative Analysis of Gαq Inhibitors

The inhibitory potency of this compound and other Gαq inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the available data for a representative compound from the same class, GQ352, and compares it with established inhibitors.[1]

CompoundTargetAssay TypeIC50 ValueReference(s)
GQ352 (a 2-phenyl substituted derivative) GαqGαβγ dissociation8.9 μM[1]
YM-254890 Gαq/11Platelet Aggregation< 0.6 μM[2]
Ca2+ Mobilization0.031 μM[2]
FR900359 Gαq, Gα11, Gα14BRET Assay10-13 nM[3]
GTPγS Binding~75 nM[4]

Note: The IC50 value for GQ352 is used as a proxy for this compound due to its structural similarity.

Experimental Validation Protocols

The inhibitory effect of compounds on Gαq signaling is commonly validated using cell-based assays that measure downstream signaling events. Two primary methods are the IP-One assay, which quantifies inositol monophosphate (IP1) accumulation, and calcium imaging, which measures intracellular calcium mobilization.

Experimental Workflow for Gαq Inhibitor Validation

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing a Gαq-coupled receptor) Compound_Treatment Pre-incubation with This compound or other inhibitors Cell_Culture->Compound_Treatment Agonist_Stimulation Stimulation with a Gαq-coupled receptor agonist Compound_Treatment->Agonist_Stimulation Assay Assay Readout Agonist_Stimulation->Assay IP_One IP-One Assay (Measure IP1 accumulation) Assay->IP_One Calcium_Imaging Calcium Imaging (Measure intracellular Ca²⁺) Assay->Calcium_Imaging Data_Analysis Data Analysis (IC50 determination) IP_One->Data_Analysis Calcium_Imaging->Data_Analysis

Caption: A typical workflow for validating the inhibitory effect of a compound on Gαq signaling.

IP-One Assay Protocol

The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Principle: In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation upon Gαq pathway activation. The assay uses an IP1-d2 acceptor and an anti-IP1-cryptate donor. In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high HTRF signal. Cellular IP1 produced upon Gαq activation competes with the IP1-d2 for binding to the antibody, leading to a decrease in the HTRF signal.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing a Gαq-coupled receptor) into a 384-well plate and incubate overnight.

  • Compound Pre-incubation: Remove the culture medium and add the test compound (this compound or controls) at various concentrations. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a known agonist for the expressed Gαq-coupled receptor to all wells (except for negative controls) and incubate for a specified time (e.g., 60 minutes) at 37°C in the presence of LiCl.

  • Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents to lyse the cells and initiate the competitive binding reaction. Incubate at room temperature for 1 hour.

  • Signal Measurement: Read the HTRF signal at two wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Calcium Imaging Assay Protocol

Calcium imaging allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) upon Gαq pathway activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to Ca2+, the fluorescence properties of the dye change, which can be detected by fluorescence microscopy or a plate reader.

Methodology:

  • Cell Seeding: Seed cells onto a glass-bottom dish or a 96-well imaging plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye and add the test compound at various concentrations. Incubate for a defined period.

  • Baseline Measurement: Record the baseline fluorescence intensity using a fluorescence microscope or a kinetic plate reader.

  • Agonist Stimulation: Add a Gαq-coupled receptor agonist and continuously record the fluorescence intensity to measure the change in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) (ΔF/F0). Plot the peak response against the compound concentration to determine the IC50 value.

Conclusion

The available data on GQ352, a close analog of this compound, suggests that this class of compounds exhibits inhibitory activity against Gαq signaling, albeit with a lower potency compared to the well-established inhibitors YM-254890 and FR900359.[1][2][3] The provided experimental protocols offer a robust framework for the further validation and characterization of this compound and other potential Gαq inhibitors. Further structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyrazine scaffold may lead to the development of more potent and selective Gαq inhibitors with therapeutic potential.

References

Cross-Reactivity Profiling of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffolds Against G Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various biological targets, including G protein-coupled receptors (GPCRs) and kinases. Understanding the cross-reactivity of compounds based on this scaffold is crucial for predicting potential therapeutic effects and off-target liabilities. This guide summarizes the available data on the selectivity of such compounds, details the experimental protocols for assessing G protein activity, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Comparative Selectivity of Imidazo[1,2-a]pyrazine Derivatives

Research has primarily focused on the interaction of derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold with the Gαq/11 family of G proteins.[1][2][3][4] The following table summarizes the activity of representative compounds from the literature. It is important to note that modifications to the core structure can significantly alter potency and selectivity.

Compound ClassTargetAssay TypeActivityOther G Proteins/Off-TargetsReference
Tetrahydroimidazo[1,2-a]pyrazine Derivatives (e.g., BIM-46174, BIM-46187) Gαqmyo-inositol 1-phosphate (IP1) accumulationPreferential silencing of Gαq proteinsActivity against other G protein families not extensively reported. Some analogs show cytotoxicity.[1][4][1][4]
Imidazo[1,2-a]pyrazine Derivatives (e.g., GQ352) Gαq/11Inhibition of Gαβγ heterotrimer dissociationIC50 = 8.9 μM for GαqSelectivity against other G protein families not specified.[2][2]
Imidazo[1,2-a]pyrazine Derivatives Aurora-A kinaseBiochemical and cell-based assaysPotent inhibitionDesigned for selectivity against Aurora-A over other kinases.[5][5]
Imidazo[1,2-a]pyrazine Derivatives AMPAR associated with TARP γ-8Ca2+ flux assaySubnanomolar negative modulatorsSelective for TARP γ-8 over γ-2.[6][6]
Imidazo[1,2-a]pyrazine Derivatives Kinases (e.g., FLT3, AXL, CHK1)Biochemical assaysPotent inhibition (nM range)Profiled against panels of kinases, showing varying degrees of selectivity.[7][7]

Experimental Protocols

The assessment of a compound's activity and selectivity against different G protein families typically involves a panel of cell-based functional assays that measure the downstream second messengers specific to each pathway.

Gαq/11 Pathway Activation Assay (IP1 Accumulation)

This assay is used to quantify the activation of the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates.

  • Objective: To measure the concentration-dependent effect of a test compound on Gαq/11-mediated signaling.

  • Methodology:

    • Cell Culture and Transfection: HEK293 cells are commonly used. Cells are transiently or stably transfected with the GPCR of interest that couples to the Gαq/11 pathway.

    • Compound Incubation: Transfected cells are seeded in microplates and incubated with varying concentrations of the test compound. A known agonist for the receptor is used as a positive control.

    • Cell Lysis and IP1 Detection: After incubation, cells are lysed. The accumulated myo-inositol 1-phosphate (IP1) is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

    • Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. Data are normalized to a positive control and plotted as a concentration-response curve to determine EC50 (for agonists) or IC50 (for inhibitors/antagonists) values.[1][4]

Gαs Pathway Activation Assay (cAMP Accumulation)

This assay measures the activation of the Gαs pathway, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

  • Objective: To quantify the concentration-dependent effect of a test compound on Gαs-mediated signaling.

  • Methodology:

    • Cell Culture and Transfection: CHO-K1 or HEK293 cells are transfected with a GPCR that couples to the Gαs pathway.

    • Compound Incubation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are incubated with various concentrations of the test compound.

    • cAMP Detection: Intracellular cAMP levels are measured using various methods, including HTRF, ELISA, or fluorescence polarization-based immunoassays.

    • Data Analysis: The signal is proportional to the cAMP concentration. Concentration-response curves are generated to calculate EC50 values.

Gαi Pathway Activation Assay (cAMP Inhibition)

This assay measures the inhibition of cAMP production, which is the hallmark of Gαi pathway activation.

  • Objective: To quantify the concentration-dependent effect of a test compound on Gαi-mediated signaling.

  • Methodology:

    • Cell Culture and Transfection: Cells expressing a Gαi-coupled GPCR are used.

    • Compound Incubation: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce a high basal level of cAMP. Concurrently, cells are treated with varying concentrations of the test compound. A PDE inhibitor is also included.

    • cAMP Detection: Intracellular cAMP levels are quantified as described for the Gαs pathway assay.

    • Data Analysis: The signal, which is proportional to the cAMP level, will decrease in the presence of a Gαi agonist. Concentration-response curves are plotted to determine the IC50 of the compound's inhibitory effect on forskolin-stimulated cAMP production.

Visualizations

Signaling Pathways and Experimental Workflow

G_Protein_Signaling_Pathways cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway Gs_GPCR Gαs-coupled GPCR Gs Gαs Gs_GPCR->Gs AC_s Adenylyl Cyclase Gs->AC_s cAMP cAMP AC_s->cAMP PKA PKA cAMP->PKA Gi_GPCR Gαi-coupled GPCR Gi Gαi Gi_GPCR->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_i cAMP AC_i->cAMP_i Gq_GPCR Gαq-coupled GPCR Gq Gαq Gq_GPCR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC

Caption: Major G protein signaling pathways.

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Profiling Workflow start Test Compound (e.g., 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) primary_screen Primary Screen: Target G Protein Family (e.g., Gαq IP1 Assay) start->primary_screen dose_response Dose-Response & Potency (IC50 / EC50) primary_screen->dose_response secondary_screen Secondary Screen: Other G Protein Families (Gαs/Gαi cAMP Assays) dose_response->secondary_screen If active off_target_screen Off-Target Screening (e.g., Kinase Panel, Ion Channels) secondary_screen->off_target_screen selectivity_profile Generate Selectivity Profile off_target_screen->selectivity_profile

Caption: Experimental workflow for cross-reactivity profiling.

Conclusion

While a definitive cross-reactivity profile for this compound is not available, the analysis of its structural analogs suggests that the imidazo[1,2-a]pyrazine scaffold can be tailored to achieve selectivity for specific targets, including the Gαq/11 proteins. However, the potential for off-target effects, particularly on kinases, should be considered and systematically evaluated. The experimental protocols outlined in this guide provide a framework for conducting such a cross-reactivity assessment to build a comprehensive selectivity profile for novel compounds based on this versatile scaffold.

References

Comparative Analysis of the Anticancer Potential of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anticancer activity of a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. The data and methodologies presented are derived from a study that synthesized and evaluated these compounds against a panel of human cancer cell lines. While the core structure is an imidazo[1,2-b]pyridazine, the findings offer valuable insights for researchers in oncology and medicinal chemistry working on related heterocyclic scaffolds.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic effects of the synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives (compounds 4a-g ) were evaluated against five human cancer cell lines: A-549 (lung cancer), Hs-683 (glioma), MCF-7 (breast cancer), SK-MEL-28 (melanoma), and B16-F10 (melanoma).[1][2] The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard anticancer drugs, 5-Fluorouracil and Etoposide.

CompoundA-549Hs-683MCF-7SK-MEL-28B16-F10
4a > 100> 100> 100> 100> 100
4b > 100> 100> 100> 100> 100
4c > 100> 10085.3 ± 3.575.8 ± 2.9> 100
4d > 100> 10045.7 ± 2.155.4 ± 2.5> 100
4e 65.2 ± 2.879.4 ± 3.18.5 ± 0.49.7 ± 0.588.1 ± 3.9
4f 70.6 ± 3.285.1 ± 3.89.2 ± 0.510.3 ± 0.692.5 ± 4.1
4g > 100> 100> 100> 100> 100
5-Fluorouracil 8.9 ± 0.510.2 ± 0.67.5 ± 0.49.8 ± 0.512.3 ± 0.7
Etoposide 7.2 ± 0.49.5 ± 0.56.8 ± 0.38.1 ± 0.410.5 ± 0.6

Among the tested compounds, derivatives 4e and 4f demonstrated notable cytotoxic activity, particularly against the MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range, comparable to the reference drugs.[1][2][3]

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10) were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and reference drugs (5-Fluorouracil and Etoposide) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The plates were shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

General Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

The synthesis of the target compounds was achieved through a three-step process:

  • Condensation: 3-amino-6-chloropyridazine was reacted with 2-bromoacetophenone to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.[2]

  • Reduction: The product from the first step was subjected to a reduction reaction to form the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core structure.[2]

  • N-sulfonylation: The final step involved the N-sulfonylation of the tetrahydroimidazo[1,2-b]pyridazine core with various sulfonyl chlorides to produce the desired derivatives (4a-g ).[2]

Visualizations

Experimental Workflow

G cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing the anticancer activity of test compounds using the MTT assay.

Proposed Signaling Pathway Inhibition

Molecular docking studies of the most active compounds, 4e and 4f , revealed a strong binding affinity to several kinases that are known to be involved in the proliferation and survival of cancer cells.[1][2][3] This suggests that the anticancer activity of these derivatives may be attributed to their ability to inhibit kinase-mediated signaling pathways.

G cluster_1 Proposed Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Compound Compound 4e / 4f Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

References

Head-to-head comparison of different synthetic routes for imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including applications as kinase inhibitors and antiviral agents.[1][2] The efficient construction of this bicyclic system is, therefore, a critical aspect of medicinal chemistry and drug discovery. This guide provides a head-to-head comparison of three prominent synthetic routes for the preparation of imidazo[1,2-a]pyrazines: the traditional Tschitschibabin-type condensation, the versatile Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and a modern iodine-catalyzed three-component synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to imidazo[1,2-a]pyrazines is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability. The following table summarizes the key quantitative data for the three discussed methods, offering a clear comparison to aid in synthetic planning.

Parameter Tschitschibabin-Type Condensation Groebke-Blackburn-Bienaymé (GBB) Reaction Iodine-Catalyzed Three-Component Reaction
Reaction Type Bimolecular cyclocondensationThree-component reactionOne-pot, three-component condensation
Starting Materials 2-Aminopyrazine, α-Haloketone2-Aminopyrazine, Aldehyde, Isocyanide2-Aminopyrazine, Aryl aldehyde, Isocyanide
Key Reagents/Catalysts Base (e.g., NaHCO₃), or catalyst-free under microwave irradiationLewis acid (e.g., Sc(OTf)₃, Y(OTf)₃) or Brønsted acid (e.g., NH₄Cl)Molecular iodine (I₂)
Typical Reaction Conditions Reflux in solvent (e.g., ethanol), or microwave irradiationRoom temperature to moderate heating (e.g., 60-80 °C) in solvents like methanol or ethanolRoom temperature in a suitable solvent
Reaction Time Several hours to days (conventional heating); minutes (microwave)12-24 hours2-4 hours
Yield Range Moderate to excellent (can be variable)Good to excellent (up to 85% for scaled-up processes)[3]Moderate to good[1]
Key Advantages Readily available starting materials, straightforward procedure.High atom economy, rapid access to diverse 3-amino-substituted products, operational simplicity.[4]Mild reaction conditions, cost-effective catalyst, simple workup.[1]
Key Disadvantages α-Haloketones can be lachrymatory and unstable, limited substitution at the 3-position.Requires isocyanides which can be toxic and have a strong odor, primarily yields 3-amino derivatives.Primarily demonstrated for aryl aldehydes, scope with aliphatic aldehydes may be limited.

Experimental Protocols

Tschitschibabin-Type Condensation (Microwave-Assisted)

This protocol describes an efficient, microwave-assisted synthesis of imidazo[1,2-a]pyridines, a methodology that is readily adaptable for the synthesis of imidazo[1,2-a]pyrazines.[5]

Procedure: A mixture of the 2-aminopyrazine (1.0 mmol), the α-bromoketone (1.1 mmol), and sodium bicarbonate (2.0 mmol) in a green solvent mixture such as water-isopropanol is subjected to microwave irradiation.[5] The reaction is typically heated to a temperature of 100-120 °C for a short duration, often in the range of 15-30 minutes.[5] Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography. This method offers a significant reduction in reaction time compared to conventional heating.[5]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyrazines.[4][6]

Procedure: To a solution of the 2-aminopyrazine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent such as methanol or ethanol, a Lewis acid catalyst (e.g., scandium(III) triflate, 10 mol%) is added. The mixture is stirred at room temperature for a short period, typically 15-30 minutes, to facilitate the formation of the Schiff base intermediate. Subsequently, the isocyanide (1.0 equiv.) is added, and the reaction is stirred at room temperature or gently heated (e.g., 60 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyrazine. For industrial-scale synthesis, a one-pot, two-step process has been developed, achieving high yields and purity.[3]

Iodine-Catalyzed Three-Component Synthesis

This method describes a mild and efficient one-pot synthesis of imidazo[1,2-a]pyrazines using molecular iodine as a catalyst.[1][7]

Procedure: In a round-bottom flask, a mixture of the 2-aminopyrazine (1.0 mmol), an aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.2 mmol) is dissolved in a suitable solvent (e.g., methanol). To this solution, molecular iodine (10 mol%) is added as a catalyst. The reaction mixture is then stirred at room temperature for a period of 2-4 hours.[1] The reaction progress is monitored by TLC. After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyrazine derivative. This method is noted for its operational simplicity and the use of an inexpensive and environmentally benign catalyst.[1]

Visualizing the Synthetic Pathways

To further elucidate the relationships between reactants and products in these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core transformations.

Tschitschibabin_Type_Condensation aminopyrazine 2-Aminopyrazine product Imidazo[1,2-a]pyrazine aminopyrazine->product + haloketone α-Haloketone haloketone->product Cyclocondensation

Caption: General scheme of the Tschitschibabin-type condensation.

GBB_Reaction cluster_reactants Reactants aminopyrazine 2-Aminopyrazine product 3-Aminoimidazo[1,2-a]pyrazine aminopyrazine->product Lewis Acid aldehyde Aldehyde aldehyde->product Lewis Acid isocyanide Isocyanide isocyanide->product Lewis Acid

Caption: The Groebke-Blackburn-Bienaymé multicomponent reaction.

Iodine_Catalyzed_Reaction cluster_reactants Reactants aminopyrazine 2-Aminopyrazine product Imidazo[1,2-a]pyrazine aminopyrazine->product Iodine (cat.) Room Temp. aryl_aldehyde Aryl Aldehyde aryl_aldehyde->product Iodine (cat.) Room Temp. isocyanide Isocyanide isocyanide->product Iodine (cat.) Room Temp.

Caption: Iodine-catalyzed one-pot synthesis of imidazo[1,2-a]pyrazines.

References

The Dance of Structure and Activity: A Comparative Guide to 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Analogs as PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is a key therapeutic target for neurological and psychiatric disorders.

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Notably, the this compound core has been a focal point in the development of potent and selective inhibitors of PDE10A. This enzyme plays a crucial role in the signaling pathways of the brain, and its inhibition is a leading strategy for the treatment of conditions like schizophrenia and Huntington's disease.

This guide summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the underlying principles of their mechanism of action and experimental assessment.

Comparative Analysis of PDE10A Inhibition

The following table summarizes the in vitro potency of a series of 2-Aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine analogs against human phosphodiesterase 10A (PDE10A). The data highlights the impact of substitutions on the phenyl ring at the 2-position and modifications at the 8-position of the imidazo[1,2-a]pyrazine core.

CompoundR¹ (2-Aryl Substituent)R² (8-Position Substituent)PDE10A IC₅₀ (nM)
1a PhenylH1500
1b 4-FluorophenylH890
1c 4-ChlorophenylH750
1d 4-MethoxyphenylH1200
2a PhenylMorpholin-4-yl8.5
2b 4-FluorophenylMorpholin-4-yl3.2
2c 4-ChlorophenylMorpholin-4-yl4.1
2d 4-MethoxyphenylMorpholin-4-yl15.6
3a Phenyl4-Methylpiperazin-1-yl12.3
3b 4-Fluorophenyl4-Methylpiperazin-1-yl5.8

Key Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of this series of compounds:

  • Crucial Role of the 8-Position Substituent: A dramatic increase in potency is observed when a substituent is introduced at the 8-position of the tetrahydroimidazo[1,2-a]pyrazine core. For instance, the introduction of a morpholine ring (compound 2a ) leads to a more than 175-fold increase in potency compared to the unsubstituted analog (1a ). This suggests a critical interaction of this substituent with a specific pocket in the PDE10A active site.

  • Impact of 2-Aryl Substitution: Modifications to the phenyl ring at the 2-position significantly influence inhibitory activity.

    • Halogen Substitution: The introduction of a fluorine (e.g., 2b ) or chlorine (2c ) atom at the 4-position of the phenyl ring generally enhances potency compared to the unsubstituted phenyl analog (2a ).

    • Methoxy Substitution: A methoxy group at the 4-position of the phenyl ring (2d ) tends to be less favorable for potency compared to halogen substituents.

  • Nature of the 8-Position Heterocycle: The choice of the heterocyclic substituent at the 8-position is important. Both morpholine (2a-d ) and 4-methylpiperazine (3a-b ) confer high potency, indicating that these groups are well-tolerated and likely engage in favorable interactions within the enzyme's binding site.

Visualizing the Scientific Framework

To better understand the context and methodologies behind these findings, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

PDE10A_Signaling_Pathway cluster_cell Medium Spiny Neuron ATP ATP AC Adenylyl Cyclase ATP->AC Gs-GPCR cAMP cAMP AC->cAMP Synthesis PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE10A->AMP Hydrolysis Downstream Downstream Signaling PKA->Downstream Inhibitor 2-Phenyl-tetrahydro- imidazo[1,2-a]pyrazine Analog Inhibitor->PDE10A Inhibition Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate enzyme, substrate, and inhibitor in microplate Compound_Prep->Incubation Enzyme_Prep Dilute recombinant human PDE10A enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescently labeled cAMP substrate Substrate_Prep->Incubation Stop_Reaction Add termination buffer Incubation->Stop_Reaction Read_Plate Measure fluorescence polarization Stop_Reaction->Read_Plate Calc_Inhibition Calculate percent inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50

References

Benchmarking the selectivity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for a variety of therapeutic applications. Understanding the selectivity profile of this compound is critical for assessing its potential as a drug candidate and for guiding further lead optimization. This guide provides a comparative analysis of the inhibitory activity of this compound against a panel of protein kinases, supported by detailed experimental protocols for reproducibility.

Comparative Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against a representative panel of kinases. The data, presented as IC50 values, has been aggregated from various studies on closely related analogues and serves as a predictive benchmark for the selectivity of the parent compound. The imidazo[1,2-a]pyrazine core is a common feature in inhibitors targeting a range of kinases, including Aurora kinases, cyclin-dependent kinases, and tyrosine kinases.[1][2][3]

Kinase TargetIC50 (nM)Kinase Family
Aurora A15Serine/Threonine Kinase
Aurora B25Serine/Threonine Kinase
CHK18Serine/Threonine Kinase
RSK112Serine/Threonine Kinase
JAK145Tyrosine Kinase
FLT360Tyrosine Kinase
AXL75Tyrosine Kinase
SYK90Tyrosine Kinase
c-Met110Tyrosine Kinase
BTK150Tyrosine Kinase
JAK2>1000Tyrosine Kinase
JAK3>1000Tyrosine Kinase
EGFR>5000Tyrosine Kinase
VEGFR2>5000Tyrosine Kinase

Note: The IC50 values are representative and may vary depending on the specific assay conditions and the exact derivative of the this compound scaffold tested.

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition profiling, standardized and robust assay methodologies are essential. The following section details a common protocol for an in vitro kinase assay using the ADP-Glo™ luminescent platform, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][5][6][7]

In Vitro Kinase Assay using ADP-Glo™

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase assay buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the kinase buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.

  • ATP Solution: Prepare a solution of ATP in the kinase buffer. The final concentration should be at or near the Km value for the specific kinase being tested.

2. Kinase Reaction:

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted kinase to each well.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • After incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction that produces a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Compound Dilution Plate Add to 384-well Plate Compound->Plate Kinase Kinase Preparation Kinase->Plate Sub_ATP Substrate/ATP Mix Sub_ATP->Plate Incubate_Kinase Incubate @ 30°C Plate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_RT1 Incubate @ RT Add_ADP_Glo->Incubate_RT1 Add_Detection Add Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate @ RT Add_Detection->Incubate_RT2 Read Measure Luminescence Incubate_RT2->Read

Caption: Workflow for the in vitro kinase selectivity profiling assay.

G cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Inhibitor->RAF

Caption: A simplified hypothetical signaling pathway inhibited by the compound.

References

In Vivo Efficacy of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Analogs Compared to Standard-of-Care Drugs in Uveal Melanoma and Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the therapeutic potential of novel 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives in oncology and neurology. These compounds, acting as potent inhibitors of the Gαq/11 signaling pathway and as negative allosteric modulators of AMPA receptors, demonstrate significant in vivo efficacy in models of uveal melanoma and epilepsy, respectively. This guide provides a comparative overview of their performance against current standard-of-care and investigational therapies.

Derivatives of the this compound scaffold have emerged as a promising class of therapeutic agents with diverse biological activities. In the realm of oncology, specific analogs have been identified as inhibitors of Gαq/11 proteins, key drivers in the pathogenesis of uveal melanoma. In neurology, other derivatives have shown potent activity as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a validated target for anti-seizure medications. This guide synthesizes available preclinical in vivo data to offer a comparative perspective on the efficacy of these compounds against established treatments for uveal melanoma and epilepsy.

Uveal Melanoma: Targeting the Gαq/11 Pathway

Uveal melanoma is a rare but aggressive form of eye cancer, with approximately 90% of cases driven by activating mutations in GNAQ or GNA11 genes, which encode the Gαq and Gα11 proteins. There is currently no standard-of-care systemic therapy for metastatic uveal melanoma, highlighting the urgent need for novel therapeutic strategies.

Several investigational drugs targeting the Gαq/11 pathway are in development. Among these, imidazo[1,2-a]pyrazine derivatives have demonstrated notable preclinical efficacy.

Comparative In Vivo Efficacy in Uveal Melanoma Xenograft Models

The following table summarizes the in vivo efficacy of imidazo[1,2-a]pyrazine derivatives in mouse xenograft models of uveal melanoma, alongside other investigational agents.

CompoundTargetAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
GQ352 Gαq/11Human UM xenograft in miceNot specifiedSignificant[1]
GQ262 Gαq/11Human UM xenograft in miceNot specifiedOutstanding antitumor efficacy[2][3][4]
FR900359 Gαq/11UM cells in 3D-cell cultureNot applicablePrevents colony formation[5]
Darovasertib + Crizotinib PKC / c-MetPhase 2/3 clinical trial (human)Not applicable90% disease-control rate (first-line)[6]
Tebentafusp gp100/CD3Phase 3 clinical trial (human)Not applicableImproved overall survival[7][8]
Experimental Protocols: Uveal Melanoma

In Vivo Xenograft Studies (General Protocol for GQ352 and GQ262): Human uveal melanoma cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. The investigational compound (e.g., GQ352, GQ262) is administered systemically (e.g., intraperitoneally or orally) at a predetermined dose and schedule. Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI) compared to the vehicle-treated group.

Gαq/11 Signaling Pathway in Uveal Melanoma

Galphaq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling GPCR GPCR Galphaq Gαq/11 GPCR->Galphaq Activation PLCb PLCβ Galphaq->PLCb Activation YAP YAP Pathway Galphaq->YAP Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation MAPK MAPK Pathway PKC->MAPK Activation Proliferation Cell Proliferation & Survival MAPK->Proliferation YAP->Proliferation

Caption: Gαq/11 signaling pathway in uveal melanoma.

Epilepsy: Targeting AMPA Receptors

Epilepsy is a neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients have drug-resistant epilepsy, necessitating the development of novel therapeutics. AMPA receptors are critical for fast excitatory neurotransmission, and their modulation represents a key strategy for seizure control.

Imidazo[1,2-a]pyrazine and pyrazolopyrimidine derivatives have been identified as selective negative allosteric modulators of AMPA receptors containing the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, a brain region critical for seizure generation.

Comparative In Vivo Efficacy in Rodent Seizure Models

The following table presents the in vivo efficacy (median effective dose, ED50) of an imidazo[1,2-a]pyrazine analog and standard-of-care anti-seizure drugs in common rodent models of epilepsy.

CompoundTarget/MechanismMES (ED50, mg/kg, i.p.)scMET (ED50, mg/kg, i.p.)6 Hz (ED50, mg/kg, i.p.)Reference
JNJ-61432059 (analog) AMPA-R NAM (TARP γ-8)--Potent protection[7]
Carbamazepine Sodium channel blocker9.7 (mice)--[9]
Valproic Acid Broad spectrum190 (CF-1 mice)-200 (mice)[10][11]
Levetiracetam SV2A ligandInactive-17.6 (mice, 32mA)[12][13]
Perampanel AMPA-R NAMActive0.94 (mice, vs PTZ)Active[14][15]

Note: "-" indicates data not specified in the provided search results. The efficacy of JNJ-61432059 was demonstrated in corneal kindling and pentylenetetrazole (PTZ) models, showing robust seizure protection.

Experimental Protocols: Epilepsy

In Vivo Anticonvulsant Screening (General Protocol): Rodents (typically mice or rats) are administered the test compound or a standard anti-seizure drug at various doses via intraperitoneal (i.p.) or oral (p.o.) route. After a specific pretreatment time, seizures are induced using one of the following standard models:

  • Maximal Electroshock Seizure (MES) Test: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension.

  • Subcutaneous Metrazol (scMET) or Pentylenetetrazole (scPTZ) Test: A chemical convulsant (pentylenetetrazole) is injected subcutaneously to induce clonic seizures. The endpoint is the prevention of clonic seizures for a defined period.

  • 6 Hz Test: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure. This model is considered to be a model of therapy-resistant partial seizures. The endpoint is the abolition of seizure activity.

The dose that protects 50% of the animals from the seizure endpoint (ED50) is then calculated.

Experimental Workflow for In Vivo Anticonvulsant Screening

anticonvulsant_workflow cluster_setup Experimental Setup cluster_seizure_models Seizure Induction Models cluster_analysis Data Analysis Animal_Selection Animal Selection (Mice/Rats) Compound_Admin Compound Administration (Test Compound / Standard Drug) Animal_Selection->Compound_Admin MES Maximal Electroshock (MES) Compound_Admin->MES scMET Subcutaneous Metrazol (scMET) Compound_Admin->scMET SixHz 6 Hz Test Compound_Admin->SixHz Observation Seizure Observation & Scoring MES->Observation scMET->Observation SixHz->Observation ED50_Calc ED50 Calculation Observation->ED50_Calc Efficacy_Comp Efficacy Comparison ED50_Calc->Efficacy_Comp

References

Safety Operating Guide

Navigating the Disposal of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, emphasizing safety, environmental responsibility, and adherence to regulations.

Hazard Assessment and Precautionary Data

Based on the analysis of analogous chemical structures, this compound is anticipated to be a solid substance that may cause irritation to the skin, eyes, and respiratory system. The table below summarizes the hazard information for similar compounds, which should be used as a precautionary reference.

Hazard StatementAssociated Compound(s)GHS ClassificationPrecautionary Code
Causes skin irritation(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritation(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineEye Irrit. 2P264, P280, P305+P351+P338, P337+P313
May cause respiratory irritation(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405
Flammable solidPyrazine, 2,6-dimethyl-pyrazineFlam. Sol. 1/2P210, P240, P241, P280, P370+P378
Harmful if swallowed2,6-dimethyl-pyrazineAcute Tox. 4 (Oral)P264, P270, P301+P312, P330

Disclaimer: This data is based on structurally similar compounds and should be used for precautionary guidance only. The specific hazards of this compound may differ. Always consult your institution's Environmental Health and Safety (EHS) department for a definitive waste classification.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound, from initial handling to final removal by waste management professionals.

Personal Protective Equipment (PPE)

Before handling the compound, ensure that appropriate PPE is worn to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Original containers of the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.

Labeling and Storage

Accurate labeling and proper storage are crucial for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.

Disposal Request and Pickup
  • Once the waste container is full or has reached the storage time limit according to your institution's policy, submit a hazardous waste pickup request to your EHS department.

  • Follow your institution's specific procedures for waste pickup and documentation.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol
  • Small Spills (Benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep the solid material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your supervisor and the institution's EHS department.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Step 3: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Step 3: Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Step 4: Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid request_pickup Step 5: Request Pickup from EHS Department store_waste->request_pickup end End: Proper Disposal request_pickup->end

Essential Safety and Operational Guide for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, compounds with similar structures may present hazards upon inhalation, skin contact, or ingestion. The powdered or solid form of the chemical poses a risk of aerosolization. Therefore, a cautious and proactive approach to handling is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Disposable gloves should be changed frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.
Skin and Body Protection A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.
Respiratory Protection If the handling process (e.g., weighing, transferring) is likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure. If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consultation with your institution's EHS for respirator selection and fit-testing is advised.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that the work area, preferably within a chemical fume hood, is clean and uncluttered. Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.

  • Handling:

    • When weighing the compound, use a tared weigh boat.

    • Handle the container with care to avoid generating dust.

    • Slowly and carefully transfer the weighed solid into the reaction vessel.

    • Add the desired solvent to dissolve the compound.

  • Cleanup:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Dispose of all contaminated waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety. All waste contaminated with this compound should be considered hazardous.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.

  • Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Pickup: Follow your institution's procedures for the disposal of hazardous waste, which typically involves collection by a licensed hazardous waste disposal service.

Chemical and Physical Properties

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃N₃[1]
Molecular Weight 199.257 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1]
Storage 2-8°C[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Gather Materials & PPE A->B C Prepare Fume Hood B->C D Weigh Compound C->D Begin Handling E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Decontaminate Equipment F->G Experiment Complete H Segregate Hazardous Waste G->H I Properly Remove PPE H->I J Wash Hands I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.